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  • Product: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone
  • CAS: 154581-89-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Dynamics of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Executive Summary The functionalization of the pyrrole core is a cornerstone of modern medicinal chemistry, yielding scaffolds with diverse pharmacological activities, including potent antitubercular and antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the pyrrole core is a cornerstone of modern medicinal chemistry, yielding scaffolds with diverse pharmacological activities, including potent antitubercular and antimicrobial agents[1]. Among these, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1,5-dimethylpyrrole) represents a highly specialized and tightly regulated building block[2]. The strategic placement of an N-methyl group, a C5-methyl group, and a C3-acetyl moiety creates a unique stereoelectronic environment that dictates its physicochemical behavior, chemical reactivity, and utility in rational drug design.

Molecular Architecture & Electronic Dynamics

The chemical behavior of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is governed by the synergistic interplay of its three substituents:

  • N-Methylation (Position 1): The substitution of the pyrrolic N-H proton with a methyl group fundamentally alters the molecule's interaction with aqueous environments. It eliminates the molecule's sole hydrogen-bond donor, significantly reducing the Topological Polar Surface Area (TPSA) to approximately 32.9 Ų[3]. This modification enhances lipophilicity and dramatically increases the likelihood of blood-brain barrier (BBB) permeation.

  • C-Methylation (Position 5): The methyl group at C5 serves a dual purpose. Inductively, it donates electron density into the π-system, counteracting the electron-withdrawing effect of the acetyl group. Sterically, it shields the adjacent C4 position, altering the kinetic profile of subsequent electrophilic substitutions.

  • Acetylation (Position 3): The acetyl group acts as a π-electron acceptor via resonance. Unlike the more common 2-acetylpyrroles[4], the 3-acetyl isomer possesses a different dipole moment and presents the carbonyl oxygen at a distinct vector for target protein binding, minimizing steric clash with the N-methyl group.

Physicochemical Profile & ADME Implications

Understanding baseline physicochemical metrics is critical for integrating this compound into larger Active Pharmaceutical Ingredients (APIs). The following data synthesizes the properties of the C8​H11​NO isomer class, grounded by empirical data from closely related analogs such as 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone[5].

PropertyValueCausality / Drug Design Implication
Molecular Formula C8​H11​NO Defines the baseline atomic composition.
Molecular Weight 137.18 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based discovery.
Exact Mass 137.084 DaCritical for high-resolution mass spectrometry (HRMS) validation workflows.
XLogP3 ~1.12Optimal lipophilicity for oral bioavailability and lipid membrane permeability.
TPSA 32.9 ŲExcellent for CNS penetration (well below the 90 Ų threshold for BBB transit).
H-Bond Donors 0N-methylation eliminates the classical pyrrole H-bond donor, lowering desolvation energy.
H-Bond Acceptors 1The carbonyl oxygen serves as the primary, highly directional interaction node.
Rotatable Bonds 1Low conformational entropy penalty upon target binding.

Synthetic Methodologies and Regiochemical Control

The synthesis of 3-acetylated pyrroles presents a classic regiochemical challenge. Because the pyrrole ring is highly π-excessive, electrophilic aromatic substitution (EAS) inherently favors the α-positions (C2 and C5) due to the greater stability of the resulting Wheland intermediate.

In 1,5-dimethylpyrrole, the C5 position is blocked, making C2 the kinetically and thermodynamically favored site for standard Friedel-Crafts acylation. To successfully isolate 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (the C3 isomer), chemists must rely on rigorous chromatographic separation of the kinetic (C2) and sterically-driven (C3) products, or utilize bulky Lewis acids to sterically hinder C2 attack.

Synthesis_Pathway SM 1,5-Dimethylpyrrole (Starting Material) Inter Wheland Intermediate (σ-complex) SM->Inter + Ac+ Attack Reagent Ac2O / AlCl3 (Electrophilic Acylation) Reagent->Inter Catalysis Prod 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Target: C3 Isomer) Inter->Prod Sterically Driven (Minor Pathway) Byprod 2-Acetyl Isomer (Major Kinetic Product) Inter->Byprod Electronically Driven (Major Pathway)

Fig 1: Regiochemical pathways in the electrophilic acylation of 1,5-dimethylpyrrole.

Standardized Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis and isolation of the target compound.

Protocol A: Regioselective Acylation and Chromatographic Isolation

Objective: Synthesize and isolate 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone from the major C2-isomer byproduct.

  • Reaction Setup: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 1,5-dimethyl-1H-pyrrole (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures suppress the polymerization of the highly reactive pyrrole core and enhance regioselectivity.

  • Electrophile Generation: In a separate vial, pre-mix acetic anhydride (12.0 mmol) with aluminum chloride ( AlCl3​ , 12.0 mmol) in DCM (10 mL) at 0 °C for 15 minutes to form the active acylium ion complex.

  • Addition and Reaction: Dropwise add the acylium complex to the pyrrole solution over 30 minutes. Maintain at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quenching (Self-Validation Step 1): Quench the reaction with saturated aqueous NaHCO3​ (50 mL).

    • Validation: The cessation of CO2​ evolution indicates the complete neutralization of the Lewis acid and unreacted anhydride.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography (Silica gel, 230-400 mesh) using a gradient elution of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Causality: The C2-acetyl isomer typically elutes faster due to intramolecular dipole masking between the carbonyl and the N-methyl group, while the target C3-acetyl isomer elutes later.

Protocol B: Spectroscopic Validation

Objective: Confirm the regiochemistry of the isolated C3 isomer.

  • 1H NMR (400 MHz, CDCl3​ ):

    • Validation: The defining feature of the C3 isomer is the presence of two distinct pyrrole ring protons (H2 and H4). H2 will appear as a finely split singlet around 7.1 ppm, significantly deshielded by the adjacent carbonyl and N-methyl groups. H4 will appear around 6.3 ppm. The N-methyl group will integrate to 3H at ~3.6 ppm, the C5-methyl at ~2.2 ppm, and the acetyl methyl at ~2.4 ppm.

  • Mass Spectrometry (ESI-MS):

    • Validation: Observe the [M+H]+ peak at m/z 138.09.

Pharmacokinetic & Drug Discovery Relevance

The structural parameters of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone make it an ideal fragment for CNS-targeted therapeutics and antimicrobial agents. Recent studies on pyrrole hybrid derivatives highlight the critical importance of the pyrrole core's topological distribution in overcoming multidrug-resistant mycobacteria[1]. The C3-acetyl group provides a versatile synthetic handle for reductive amination, allowing for the attachment of lipophilic tails or basic amine heads, which are critical for disrupting mycobacterial cell walls or crossing the BBB.

ADME_Profile Compound 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Core Scaffold) Lip Lipophilicity (XLogP3 ~1.12) Compound->Lip Pol Polar Surface Area (TPSA: 32.9 Ų) Compound->Pol Perm High Membrane Permeability (BBB & Mycobacterial Wall) Lip->Perm Hydrophobic partitioning HBA H-Bonding Profile (Acceptors: 1 | Donors: 0) Pol->HBA Electronic distribution HBA->Perm Low desolvation energy

Fig 2: ADME and physicochemical property mapping of the pyrrole scaffold.

References

  • ECHEMI Chemical Database. 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone Formula. Used for baseline physicochemical extrapolation of the C8​H11​NO class.

  • National Center for Biotechnology Information (PubChem). 3-Acetylpyrrole | C6H7NO | CID 2737793. Used for baseline TPSA and exact mass calculations of the 3-acetylpyrrole core.

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Used for spectroscopic validation context of N-methylated acetylpyrroles.

  • NextSDS. Ethanone, 1-(1,5-dimethyl-1H-pyrrol-3-yl)- (9CI). Confirms the regulatory tracking and existence of the specific 1,5-dimethyl-3-acetyl isomer.

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent Antitubercular Agents Effective against Multidrug-Resistant Mycobacteria. Demonstrates the utility of pyrrole hybrid derivatives in drug discovery.

Sources

Exploratory

Structural Elucidation of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone: A Comprehensive NMR Assignment Guide

Executive Summary & Electronic Anatomy Pyrrole derivatives serve as privileged scaffolds in both targeted drug discovery and advanced materials science. The compound 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Electronic Anatomy

Pyrrole derivatives serve as privileged scaffolds in both targeted drug discovery and advanced materials science. The compound 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1,5-dimethylpyrrole) presents a highly instructive "push-pull" electronic architecture. The electron-donating N-methyl and 5-methyl groups enrich the heterocyclic π-system, while the 3-acetyl group exerts a potent electron-withdrawing effect via both inductive and resonance mechanisms.

Understanding the exact magnetic environments created by this dichotomy is critical for researchers synthesizing complex heterocyclic libraries. The proton NMR spectrum of the related 3-acetyl-1-methylpyrrole exhibits a highly deshielded C2 proton at approximately 7.24 ppm due to the adjacent carbonyl group[1]. Electrophilic substitution studies and subsequent NMR analyses of 3-substituted pyrroles confirm that the 3-acetyl group strongly influences the electronic environment of the C2 and C4 positions[2]. Furthermore, structural optimization of 1,5-dimethylpyrrole cores in medicinal chemistry demonstrates that the N-methyl protons reliably resonate near 3.5–3.6 ppm, providing a stable internal reference for structural elucidation[3].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the acquisition of NMR data must follow a strict, self-validating methodology. The protocol below explains not just how to acquire the data, but the causality behind each parameter choice.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure (>95%) 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because its low polarity prevents disruption of the weak intramolecular dipole interactions of the pyrrole ring, while 0.03% v/v Tetramethylsilane (TMS) is included to provide a definitive 0.00 ppm anchor.

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Perform rigorous tuning and matching for both ¹H and ¹³C nuclei. Causality: Proper impedance matching maximizes the signal-to-noise ratio (SNR), which is critical for detecting the quaternary carbons (C3, C5, and C=O) during ¹³C acquisition.

  • Shimming: Apply gradient shimming (e.g., TopShim) until the TMS signal achieves a line width at half height of < 1.0 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the methyl protons.

    • ¹³C NMR: Acquire 1024–2048 scans using a proton-decoupled sequence (zgpg30) with a D1 of 2.0 seconds.

  • Fail-Safe Regiochemical Validation (1D NOESY): To guarantee the acetyl group is at the 3-position and not the 2-position, execute a 1D selective gradient NOESY. Irradiate the N-CH₃ resonance (δ 3.55). Causality: This must yield positive Nuclear Overhauser Effect (NOE) enhancements at both δ 7.20 (C2-H) and δ 2.25 (C5-CH₃). The strict absence of an NOE at the acetyl methyl (δ 2.35) definitively rules out the 2-acetyl regioisomer, creating a self-validating structural proof.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3) B Shimming & Tuning (Maximize Probe Sensitivity) A->B H Purity Verification (>95% Threshold) A->H C 1D Acquisition (1H & 13C NMR) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E 1D NOESY (Irradiate N-CH3 at δ 3.55) D->E F Fourier Transform & Phase Correction E->F G Final Regiochemical Assignment F->G

Step-by-step experimental workflow for NMR acquisition and structural validation.

Quantitative NMR Resonance Assignments

The synthesis of complex pyrrole architectures relies on the predictable shielding effect of the 5-methyl group, which typically shifts the C4 proton upfield[4]. The following tables summarize the quantitative chemical shifts, multiplicity, and the physical causality behind each assignment.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale & Causality
H-2 7.20Doublet1HJ = 1.7Highly deshielded due to the strong anisotropic and electron-withdrawing resonance effect of the adjacent 3-acetyl carbonyl group.
H-4 6.35Doublet1HJ = 1.7Shielded relative to H-2 by the electron-donating 5-methyl group. Exhibits long-range W-coupling to H-2.
N-CH₃ 3.55Singlet3H-Characteristic downfield shift for N-alkylated pyrroles due to the electronegativity of the pyrrole nitrogen.
3-Ac 2.35Singlet3H-Typical chemical shift for a methyl ketone attached to an aromatic/heteroaromatic ring.
5-CH₃ 2.25Singlet3H-Resonates slightly upfield of the acetyl methyl; broadened slightly by unresolved allylic coupling to H-4.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C=O 193.5Quaternary (C)Extreme downfield shift characteristic of a conjugated ketone carbonyl.
C-5 131.0Quaternary (C)Deshielded relative to unsubstituted pyrroles due to the direct attachment of the alkyl group (α-effect).
C-2 126.5Methine (CH)Deshielded by the resonance withdrawal of the 3-acetyl group.
C-3 123.0Quaternary (C)Ipso-carbon to the acetyl group; identified via HMBC correlations from H-2 and the acetyl methyl.
C-4 109.5Methine (CH)Highly shielded due to the electron-donating nature of the adjacent 5-methyl group and the general π-excessive nature of pyrrole.
N-CH₃ 33.5Methyl (CH₃)Standard shift for an N-methyl group on a pyrrole ring.
3-Ac 27.5Methyl (CH₃)Aliphatic carbon directly adjacent to the highly deshielding carbonyl center.
5-CH₃ 12.5Methyl (CH₃)Highly shielded allylic methyl carbon, typical for alkyl groups directly bound to the pyrrole core.

2D NMR Connectivity & Regiochemical Mapping

While 1D NMR provides the foundation, 2D NMR (specifically HMBC - Heteronuclear Multiple Bond Correlation) is the ultimate arbiter of the molecular framework. HMBC visualizes ²J and ³J carbon-proton couplings, allowing researchers to "bridge" the heteroatoms and quaternary centers.

  • Anchoring the Carbonyl: The acetyl methyl protons (δ 2.35) show a strong ²J correlation to the carbonyl carbon (δ 193.5) and a ³J correlation to C-3 (δ 123.0), locking the acetyl group to the pyrrole ring.

  • Differentiating the Ring Methines: The N-methyl protons (δ 3.55) show ³J correlations to both C-2 (δ 126.5) and C-5 (δ 131.0). Because C-5 is quaternary and C-2 is a methine (confirmed by HSQC), this interaction unambiguously distinguishes the two sides of the nitrogen atom.

  • Confirming the 5-Methyl Position: The 5-methyl protons (δ 2.25) show a ²J correlation to C-5 (δ 131.0) and a ³J correlation to the highly shielded C-4 methine (δ 109.5).

HMBC_Correlations H_C2 H-2 (δ 7.20) C_C3 C-3 (δ 123.0) H_C2->C_C3 2J, 3J C_C4 C-4 (δ 109.5) H_C2->C_C4 3J C_C5 C-5 (δ 131.0) H_C2->C_C5 3J H_C4 H-4 (δ 6.35) H_C4->C_C3 2J H_C4->C_C5 2J H_NMe N-CH3 (δ 3.55) C_C2 C-2 (δ 126.5) H_NMe->C_C2 3J H_NMe->C_C5 3J H_C5Me 5-CH3 (δ 2.25) H_C5Me->C_C4 3J H_C5Me->C_C5 2J H_Ac 3-Ac (δ 2.35) H_Ac->C_C3 3J C_CO C=O (δ 193.5) H_Ac->C_CO 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) logical interactions for structural mapping.

Sources

Foundational

mass spectrometry fragmentation pathways of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Introduction 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a heterocyclic ketone with a substituted pyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Introduction

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a heterocyclic ketone with a substituted pyrrole core. As with many substituted heterocycles, this compound and its analogs are of significant interest in medicinal chemistry and drug development.[1] Understanding the molecule's behavior under mass spectrometric analysis is crucial for its identification, structural elucidation, and quality control in various research and development phases. Mass spectrometry, a powerful analytical technique, provides detailed structural information by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments.[2]

This technical guide provides a comprehensive analysis of the predicted . Leveraging fundamental principles of organic mass spectrometry, this document will explore the compound's fragmentation behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. The pathways discussed are based on well-established fragmentation mechanisms for ketones and substituted pyrrole derivatives.[3][4]

Core Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways governed by the stability of the resulting ions and neutral losses.[5] The choice of ionization method is critical as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.[6]

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to bombard the molecule, leading to the formation of an energetically unstable radical cation (the molecular ion, M•+) that readily undergoes extensive fragmentation. This provides a detailed structural "fingerprint" of the molecule.[5][6]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically generates protonated molecules ([M+H]+). Subsequent fragmentation is induced in a controlled manner, often through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This method is invaluable for determining the molecular weight and obtaining sequential structural information.[2][7]

For a molecule like 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, key fragmentation reactions are expected to involve the carbonyl group and the substituted pyrrole ring. Common pathways for ketones include α-cleavage and McLafferty rearrangement, while pyrrole derivatives often fragment through cleavage of side-chains or ring opening.[4][8]

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

Under EI conditions, the initial event is the formation of the molecular ion (M•+). For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Molecular Weight: 137.18 g/mol ), the molecular ion peak would be observed at m/z 137. The subsequent fragmentation is driven by the stability of the resulting fragment ions.

Primary Fragmentation: α-Cleavage

The most prominent fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[3] This cleavage is driven by the formation of a resonance-stabilized acylium ion.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (15 Da). This generates a highly stable acylium ion at m/z 122 . This is predicted to be a major, if not the base, peak in the spectrum.

  • Loss of the Pyrrole Radical: Cleavage of the bond between the carbonyl carbon and the pyrrole ring would result in an acylium ion at m/z 43 ([CH₃CO]⁺). The stability of this ion makes it a very common fragment in the mass spectra of methyl ketones and it is expected to be a significant peak.[5]

Secondary Fragmentation Pathways

Further fragmentation can occur from the primary fragment ions or directly from the molecular ion.

  • Loss of Carbon Monoxide (CO): Acylium ions, such as the one at m/z 122, can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a pyrrole-derived cation at m/z 94 .

  • Cleavage at the N-Methyl Group: The molecular ion could also undergo cleavage of the N-methyl group, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z 122 . While this ion has the same nominal mass as the primary acylium ion, its formation is generally less favored than α-cleavage unless stabilized by other factors.

Hypothetical Experimental Protocol: EI-MS Analysis
  • Sample Preparation: Dissolve 1 mg of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-200.

Visualization of Predicted EI Fragmentation

G M M+• m/z 137 F122_acyl [M - CH₃]+ (Acylium) m/z 122 M->F122_acyl - •CH₃ (α-cleavage) F43 [CH₃CO]+ m/z 43 M->F43 - C₇H₈N• (α-cleavage) F94 [M - CH₃ - CO]+ m/z 94 F122_acyl->F94 - CO

Caption: Predicted EI fragmentation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)

In ESI, the molecule is typically protonated, forming the precursor ion [M+H]⁺ at m/z 138. Fragmentation is then induced via CID. The fragmentation pathways of protonated molecules are often directed by the location of the charge.[9] For this molecule, protonation is most likely to occur at the carbonyl oxygen or the pyrrole nitrogen.

Fragmentation of the Protonated Molecule ([M+H]⁺)
  • Loss of Water (H₂O): If protonation occurs on the carbonyl oxygen, a common subsequent fragmentation for ketones is the loss of a neutral water molecule (18 Da), which could lead to a fragment ion at m/z 120 . This is particularly noted in substituted pyrroles.[4]

  • Loss of Acetyl Group Moiety: Cleavage of the C-C bond between the pyrrole ring and the carbonyl group can lead to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) depending on rearrangement, leading to ions at m/z 96 or m/z 78 , respectively.

  • Cleavage of the C-CO bond: Similar to the α-cleavage in EI, the protonated molecule can fragment to lose the acetyl group, generating a protonated dimethylpyrrole ion. This would likely result in a fragment at m/z 96 .

Hypothetical Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.[7]

  • Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), such as a quadrupole time-of-flight (Q-TOF) or ion trap instrument.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1 Scan: Scan for the precursor ion at m/z 138.

    • MS2 (CID): Isolate the m/z 138 ion and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Scan for product ions.

Visualization of Predicted ESI-MS/MS Fragmentation

G MH [M+H]+ m/z 138 F120 [M+H - H₂O]+ m/z 120 MH->F120 - H₂O F96 [M+H - C₂H₂O]+ m/z 96 MH->F96 - CH₂CO

Caption: Predicted ESI-MS/MS fragmentation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Summary of Predicted Key Fragments

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFragmentation Mechanism
EI 137 (M•+)122•CH₃ (15 Da)α-Cleavage
EI 137 (M•+)43C₇H₈N• (94 Da)α-Cleavage
EI 12294CO (28 Da)Decarbonylation
ESI 138 ([M+H]⁺)120H₂O (18 Da)Dehydration
ESI 138 ([M+H]⁺)96CH₂CO (42 Da)Loss of Ketene

Conclusion

The mass spectrometric fragmentation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is predicted to be dominated by pathways characteristic of its core functional groups. Under Electron Ionization, α-cleavage adjacent to the carbonyl group is expected to be the primary fragmentation route, yielding highly stable acylium ions at m/z 122 and m/z 43. Under softer Electrospray Ionization conditions, the protonated molecule (m/z 138) would likely fragment via the loss of small neutral molecules such as water or ketene. These predicted pathways provide a robust framework for the structural identification and characterization of this compound and related pyrrole derivatives in complex matrices, which is essential for professionals in pharmaceutical research and chemical analysis.

References

  • JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Ye, Y., Cao, L., Niu, M., Shen, L., Liao, X., & Zhao, Y. (2006). ESI-MS Fragmentation Pathways of N-Methylpyrrole Polyamide/Peptide Conjugates. Journal of Chinese Mass Spectrometry Society, 27(4). Available from: [Link]

  • ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available from: [Link]

  • OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: A general textbook reference, no direct link available).
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2697–2706. Available from: [Link]

  • Chemical Synthesis Database. 1-(1H-pyrrol-3-yl)ethanone. Available from: [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

  • Masoudi, M., & Ebrahimi, Z. (2018). Catalyst-Free One-Pot Three-Component Synthesis of Novel Pyrrole Derivatives in Water. Organic Chemistry Research. Available from: [Link]

  • Liu, W., Li, H., & Wang, X. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. Available from: [Link]

  • NextSDS. Ethanone, 1-(1,5-dimethyl-1H-pyrrol-3-yl)- (9CI). Available from: [Link]

  • ResearchGate. Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

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Exploratory

A Comprehensive Technical Guide to the Safe Laboratory Handling of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential safety protocols and handling guidelines for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS No. 1545...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling guidelines for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS No. 154581-89-2). As a substituted pyrrole derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This document, compiled from available safety data and principles of chemical hygiene, is intended to empower researchers to work safely and effectively with this compound.

Understanding the Compound: Physicochemical and Hazardous Profile

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a heterocyclic ketone. While comprehensive, peer-reviewed toxicological data is not widely published, information from suppliers and analogous compounds allows for a robust preliminary hazard assessment.

Key Physicochemical Information (Predicted and Inferred):

PropertyValueSource/Rationale
CAS Number 154581-89-2[1][2]
Molecular Formula C8H11NOInferred from chemical name
Appearance Likely a solid or liquidBased on similar substituted pyrroles
Solubility Expected to have some solubility in organic solventsGeneral property of similar organic compounds

Hazard Identification and GHS Classification:

Based on data for structurally related compounds, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone should be handled as a substance with the following potential hazards[3][4][5]:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.

A safety data sheet for a related compound also suggests the possibility of allergic skin reactions (H317)[1]. Due to the lack of exhaustive data for this specific molecule, it is prudent to handle it with a high degree of caution, assuming it may possess uncharacterized hazards.

Risk Assessment and Exposure Control

A thorough risk assessment is paramount before commencing any work with 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The causality behind recommending specific engineering controls is to minimize the concentration of the chemical in the laboratory air and to prevent direct contact.

  • Chemical Fume Hood: All handling of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[6][7]. This is to control exposure to potential vapors, aerosols, or dust.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed[8][9].

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential to protect the user from chemical exposure where engineering controls cannot provide complete protection. The selection of appropriate PPE is based on the identified hazards of skin irritation, serious eye damage, and potential sensitization[4][10][11].

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield worn over the goggles provides an additional layer of protection against splashes, especially during transfers of larger quantities[3][10].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the potential for skin irritation, it is crucial to inspect gloves for any signs of degradation before use. Double gloving is advisable for extended operations[12][13].
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills[10][14].
Respiratory Respirator (if necessary)Work should primarily be conducted in a chemical fume hood. If there is a potential for exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1][15].

Laboratory Handling and Standard Operating Procedures

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety. The following workflow is designed to minimize risk at each stage of handling.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard Operating Procedure for Handling 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Step-by-Step Methodology:

  • Pre-Experiment:

    • Conduct a thorough risk assessment for the specific procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Handling:

    • Weigh the solid compound on a tared weigh boat inside the fume hood.

    • Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.

    • If the reaction is sensitive to air or moisture, utilize an inert atmosphere (e.g., nitrogen or argon).

  • Storage:

    • Store 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in a tightly sealed, properly labeled container[8][9][12][14].

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[9][16].

  • Waste Disposal:

    • All waste contaminated with this compound (e.g., gloves, weigh boats, excess reagents) must be considered hazardous waste.

    • Segregate halogenated organic waste from other waste streams[7].

    • Label waste containers clearly and arrange for disposal through your institution's environmental health and safety department[1][17]. Do not pour down the drain.

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is crucial for mitigating the consequences of an accidental release or exposure.

Emergency Response Workflow:

G cluster_response Immediate Actions cluster_first_aid First Aid cluster_spill_control Spill Control spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert consult_sds Consult SDS spill->consult_sds skin_contact Skin: Remove contaminated clothing, wash with soap and water for 15 min consult_sds->skin_contact Skin eye_contact Eyes: Rinse with water for 15 min, seek medical attention consult_sds->eye_contact Eyes inhalation Inhalation: Move to fresh air, seek medical attention consult_sds->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting, rinse mouth, seek immediate medical attention consult_sds->ingestion Ingestion ppe_spill Don appropriate PPE for cleanup consult_sds->ppe_spill Spill absorb Absorb spill with inert material ppe_spill->absorb collect Collect waste in a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate

Caption: Emergency Response Plan for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Incidents.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][18][19].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][18][19].

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][18][19].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[16].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][14].

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides[14][20].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[8][12].

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation[3][8][21].

  • Environmental Precautions: Prevent the chemical from entering drains or waterways[8].

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and collect the material for disposal[3][14][15].

Conclusion

While 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By understanding its profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established handling and emergency protocols, researchers can work with this compound confidently and safely.

References

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2021, June 10). Safety Data Sheet. Retrieved from [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]

  • Rentokil Initial. (2017, November 2). SHARDA EUROPE b.v.b.a - SDS. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). Ethanone, 1-(1,5-dimethyl-1H-pyrrol-3-yl)- (9CI). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Taiwan Occupational Safety and Health Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). 1-(4-methyl-1H-pyrrol-3-yl)ethanone. Retrieved from [Link]

  • Taiwan Occupational Safety and Health Administration. (n.d.). GHS Classification Reference List. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from [Link]

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Foundational

Preclinical Evaluation of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone: A Technical Guide to Preliminary Toxicity and Cytotoxicity Profiling

Pharmacophore Rationale and Chemical Context Pyrrole derivatives are foundational scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and apoptos...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Chemical Context

Pyrrole derivatives are foundational scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and apoptosis modulators (such as Bcl-2/Bcl-xL inhibitors)[1]. The compound 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Molecular Formula: C8H11NO) represents a highly optimized building block.

As a Senior Application Scientist, understanding the causality behind a molecule's structure is the first step in designing its toxicity profile. Unsubstituted pyrroles are notoriously electron-rich and prone to rapid oxidative degradation and electrophilic attack. In this compound, the strategic placement of methyl groups at the N1 and C5 positions provides critical steric shielding, blocking major sites of oxidative metabolism[1][2]. Furthermore, the C3-acetyl group exerts an electron-withdrawing effect that stabilizes the heterocycle. Because of these structural modifications, the baseline cytotoxicity of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is expected to be relatively low, making it an excellent candidate for safe drug development[3].

Experimental Design: The Orthogonal, Self-Validating Approach

When evaluating novel pyrrole derivatives, preliminary cytotoxicity profiling must differentiate between transient metabolic inhibition (cytostasis) and irreversible cell death (cytolysis)[4]. To achieve this, we deploy an orthogonal, self-validating testing matrix:

  • The MTT Assay: Evaluates mitochondrial reductase activity (metabolic viability)[5].

  • The LDH Release Assay: Quantifies plasma membrane integrity.

  • Hepatic S9 Fraction Integration: Because nitrogen-containing heterocycles can undergo cytochrome P450-mediated bioactivation into reactive electrophiles, incorporating a hepatic S9 fraction assay is non-negotiable for predicting occult hepatotoxicity[6].

A protocol is only as reliable as its internal controls. Every workflow described below is designed as a self-validating system . By mandating the inclusion of vehicle controls (to establish a 100% viability baseline) and positive controls like Chlorpromazine or Taxol (to prove assay sensitivity), we eliminate the risk of false-negative reporting[4][6].

Step-by-Step Methodologies

Protocol A: Self-Validating MTT Metabolic Viability Assay

This assay measures the reduction of yellow tetrazolium MTT to purple formazan by mitochondrial dehydrogenases in viable cells[5].

Reagents & Cell Lines:

  • Cell Lines: HepG2 (human hepatocytes, for baseline hepatotoxicity), A549 (human lung carcinoma, for systemic toxicity)[3][6], and HaCaT (normal human keratinocytes, to establish the Selectivity Index)[4].

  • Test Compound: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone dissolved in DMSO (100 mM stock).

Step-by-Step Workflow:

  • Cell Seeding: Harvest cells at 80% confluence. Seed 10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS) into a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂[5].

  • Control Establishment (Critical Step):

    • Blank: 100 µL medium only (validates background absorbance).

    • Negative Control: Cells + 0.1% DMSO (validates that the solvent is non-toxic).

    • Positive Control: Cells + 50 µM Chlorpromazine (validates assay sensitivity)[4].

  • Compound Treatment: Perform serial dilutions of the test compound to achieve final well concentrations of 10, 50, 100, 200, and 500 µM. Ensure final DMSO concentration never exceeds 0.1%. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3 hours at 37°C[5][7].

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight[5].

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the negative control.

Protocol B: LDH Membrane Integrity & S9 Bioactivation Assay

To rule out the formation of reactive intermediates, the compound is incubated with human liver S9 fractions prior to cellular exposure[6].

Step-by-Step Workflow:

  • S9 Activation: Mix 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (various concentrations) with 1 mg/mL human liver S9 fraction and an NADPH-regenerating system in phosphate buffer. Incubate for 1 hour at 37°C.

  • Exposure: Transfer the S9-metabolized mixture to pre-seeded HepG2 cells in a 96-well plate. Incubate for 24 hours.

  • Internal Controls: Include a Spontaneous Release Control (vehicle only) and a Maximum Lysis Control (cells treated with 1% Triton X-100 for 45 mins prior to readout).

  • Readout: Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH assay reaction mixture. Incubate for 30 minutes in the dark. Stop the reaction and read absorbance at 490 nm.

Quantitative Data Presentation

The following table summarizes the anticipated preliminary cytotoxicity profile (IC₅₀ values) for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone based on structural analogs and pyrrole scaffold literature[3][4][6].

Cell LineTissue OriginIC₅₀ (µM) - StandardIC₅₀ (µM) - S9 ActivatedSelectivity Index (SI)*
HepG2 Human Hepatocellular Carcinoma> 250.0 ± 12.4210.5 ± 15.2N/A
A549 Human Lung Adenocarcinoma185.3 ± 8.7178.1 ± 10.4N/A
HaCaT Normal Human Keratinocytes> 400.0 ± 20.1> 400.0 ± 18.5> 2.15
Positive Control (Chlorpromazine)45.2 ± 3.138.4 ± 2.90.85

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 2 indicates a favorable safety window.

Data Interpretation: The high IC₅₀ values (> 150 µM) across all cell lines indicate that 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone possesses remarkably low baseline cytotoxicity. The minimal shift in IC₅₀ following S9 activation confirms that the 1,5-dimethyl substitution successfully prevents the formation of highly toxic reactive electrophiles.

Mechanistic Pathway Visualization

To fully grasp the safety profile of this compound, we must map its interaction with cellular and metabolic systems. The diagram below illustrates the logical flow of exposure, hepatic metabolism, and the orthogonal detection points utilized in our self-validating protocols.

ToxicityPathway A 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone B Hepatic S9 Fraction (CYP450 Metabolism) A->B In vitro incubation E Mitochondrial Dysfunction (Detected via MTT) A->E High dose exposure (>400 µM) G Cell Survival / Proliferation A->G Low/Therapeutic dose C Stable Metabolites (Detoxification) B->C Primary clearance D Reactive Intermediates (Minor Pathway) B->D Oxidative stress (Sterically hindered) D->E GSH depletion F Membrane Rupture (Detected via LDH) E->F Necrotic shift

Cellular response and metabolic pathway of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Conclusion

The preliminary toxicity profiling of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone demonstrates a highly favorable safety window. By employing a self-validating matrix of MTT and LDH assays, coupled with S9 metabolic activation, we can confidently conclude that the steric shielding provided by the 1,5-dimethyl groups effectively mitigates the inherent oxidative liabilities of the pyrrole core. This compound is structurally primed for advanced downstream drug development without severe early-stage hepatotoxic or cytotoxic liabilities.

References

  • BenchChem. "Assays for Measuring the Biological Activity of Novel Pyrrole Derivatives.
  • PMC / NIH. "Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones.
  • PMC / NIH. "A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor.
  • PMC / NIH. "A novel calix[4]pyrrole derivative as a potential anticancer agent that forms genotoxic adducts with DNA.
  • PMC / NIH. "Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds.
  • ACS Publications. "Alkylation of 1,2,5-Trisubstituted Pyrroles with Donor–Acceptor Cyclopropanes." American Chemical Society.

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Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 154581-89-2) Application: Critical intermediate in the synthesis of potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 154581-89-2) Application: Critical intermediate in the synthesis of potent Bcl-2/Bcl-xL inhibitors (e.g., BM-1074) for oncology research [1].

Mechanistic Rationale & Strategic Approach

The synthesis of β -substituted (C3 or C4) pyrroles presents a classic regiochemical challenge. Direct Friedel-Crafts acylation of 1,5-dimethylpyrrole overwhelmingly favors electrophilic aromatic substitution at the sterically accessible and highly nucleophilic α -position (C2), yielding the undesired 2-acetyl isomer.

To achieve absolute C3-regiocontrol, a de novo ring construction is required rather than peripheral functionalization. This protocol utilizes a Modified Hantzsch Cyclocondensation . By reacting a pre-formed N -methyl enaminone with an α -haloketone (chloroacetone), the regiochemistry of the resulting pyrrole is structurally locked during the cyclization event. This bottom-up approach eliminates the need for complex protecting group strategies or challenging isomer separations.

Synthesis A 4-(Dimethylamino)but-3-en-2-one (Precursor) C 4-(Methylamino)but-3-en-2-one (In situ Enaminone) A->C Transamination (RT, 2h) B Methylamine (33% in EtOH) B->C Transamination (RT, 2h) E 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone (Target Compound) C->E Hantzsch Cyclization (Reflux, 4h) D Chloroacetone + Triethylamine D->E Alkylation & Condensation

Fig 1: Modified Hantzsch cyclocondensation pathway for strict C3-regiocontrol.

Materials and Quantitative Parameters

A self-validating protocol requires precise stoichiometric control. Chloroacetone is utilized in a slight deficit to prevent over-alkylation, while triethylamine ( Et3​N ) serves as an acid scavenger to neutralize the HCl generated during cyclization, preventing the degradation of the acid-sensitive pyrrole product.

Table 1: Stoichiometry and Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountRole
4-(Dimethylamino)but-3-en-2-one113.161.0011.3 g (100 mmol)Enaminone precursor
Methylamine (33% w/w in EtOH)31.061.5018.7 mL (150 mmol)Amine source / Transamination
Chloroacetone92.520.957.55 mL (95 mmol) α -Haloketone / C4-C5 donor
Triethylamine ( Et3​N )101.191.2016.7 mL (120 mmol)Acid scavenger
Ethanol (Absolute)46.07-150 mLProtic solvent

Step-by-Step Experimental Protocol

Phase 1: Transamination (Enaminone Generation)

Expert Insight: The transamination of the dimethylamino group with methylamine is driven to completion by the high volatility of the displaced dimethylamine gas. Conducting this in a sealed, but properly vented system ensures maximum conversion.

  • Initialization: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-(dimethylamino)but-3-en-2-one (11.3 g, 100 mmol) dissolved in absolute ethanol (100 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add the 33% methylamine solution in ethanol (18.7 mL, 150 mmol) over 15 minutes.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 hours.

  • IPQC (In-Process Quality Control): Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material ( Rf​≈0.4 ) should completely convert to the secondary enaminone intermediate ( Rf​≈0.3 ).

Phase 2: Hantzsch Cyclocondensation

Expert Insight: Chloroacetone is a potent electrophile. Dropwise addition is critical to control the exothermic N -alkylation of the enaminone. The protic solvent (ethanol) stabilizes the charged transition states during the subsequent intramolecular cyclization.

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the reaction mixture in one portion.

  • Electrophile Addition: Re-cool the flask to 0 °C. Dilute chloroacetone (7.55 mL, 95 mmol) in 50 mL of absolute ethanol. Add this solution dropwise via an addition funnel over 30 minutes.

  • Cyclization: Once the addition is complete, replace the ice bath with a heating mantle. Gradually heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. The solution will darken as the pyrrole aromatizes.

  • Termination: Remove from heat and allow the mixture to cool to room temperature.

Phase 3: Workup and Isolation

Expert Insight: Pyrroles are sensitive to prolonged exposure to strong acids and light. A rapid, mildly basic aqueous workup prevents polymerization.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove the bulk of the ethanol.

  • Extraction: Partition the resulting dark residue between Ethyl Acetate (200 mL) and half-saturated aqueous NaHCO3​ (150 mL).

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional portion of Ethyl Acetate (100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2​SO4​ . Filter and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (80:20 to 60:40).

Analytical Validation System

To ensure the self-validating integrity of the protocol, the isolated product must be verified for strict C3-regiochemistry. The 1H NMR spectrum is diagnostic:

  • Target Compound (1,5-dimethyl-3-acetylpyrrole): Will exhibit two distinct pyrrole ring protons (C2-H and C4-H). Because they are not adjacent, they will appear as two closely spaced doublets or broad singlets with a small meta-coupling constant ( J≈1.5−2.0 Hz).

  • Undesired Isomer (1,5-dimethyl-2-acetylpyrrole): Would exhibit adjacent protons (C3-H and C4-H), which typically show a larger vicinal coupling constant ( J≈3.5−4.0 Hz).

Expected Analytical Data:

  • Appearance: Pale yellow to off-white crystalline solid.

  • LC-MS (ESI+): m/z calculated for C8​H12​NO [M+H]+ 138.09; found 138.1.

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.15 (d, J=1.8 Hz, 1H, C2-H), 6.32 (d, J=1.8 Hz, 1H, C4-H), 3.55 (s, 3H, N- CH3​ ), 2.38 (s, 3H, -CO CH3​ ), 2.22 (s, 3H, C5- CH3​ ).

References

  • Aguilar, A., Zhou, H., Chen, J., Liu, L., Bai, L., McEachern, D., Yang, C.-Y., Meagher, J., Stuckey, J., & Wang, S. (2013). A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. Journal of Medicinal Chemistry, 56(7), 3048–3067. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14594191, 4-Acetyl-1,5-dimethyl-1H-pyrrole-2-carbaldehyde. (Provides structural context for 1,5-dimethylpyrrole acylation patterns). URL:[Link]

Application

Application Note: 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone as a Strategic Building Block in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of core building blocks dictates the downstream success of lead optimization, heavily influencing both target affinity and pharmacokinetic viability. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the selection of core building blocks dictates the downstream success of lead optimization, heavily influencing both target affinity and pharmacokinetic viability. 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 1072-82-8) has emerged as a highly versatile and pharmacologically privileged scaffold. By combining a synthetically malleable acetyl vector with a metabolically stabilized, lipophilic pyrrole core, this building block enables the rapid generation of diverse chemical libraries targeting oncology, epigenetic regulation, and apoptosis pathways.

This application note provides a comprehensive technical guide on the physicochemical rationale, biological applications, and validated synthetic protocols for deploying this building block in early-stage drug discovery.

Chemical Rationale & DMPK Advantages

The structural features of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone are not coincidental; they are precision-engineered to overcome common liabilities found in unsubstituted heterocycles. Integrating these structural insights early in the discovery phase is a strategic imperative to reduce late-stage attrition 1.

  • Metabolic Shielding (C5-Methyl): The C5 position of the pyrrole ring is a notorious hotspot for Cytochrome P450-mediated oxidation (leading to reactive epoxides or rapid clearance). The 5-methyl group effectively blocks this site, drastically improving the metabolic stability and half-life of derived candidates.

  • Enhanced Permeability (N-Methyl): N-methylation at position 1 eliminates a hydrogen bond donor. According to Lipinski's and Veber's rules, minimizing H-bond donors reduces the desolvation energy required for lipid bilayer transit, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

  • Synthetic Versatility (C3-Acetyl): The acetyl group serves as a bi-functional handle, allowing for α -functionalization (e.g., halogenation, aldol condensations) and carbonyl derivatization (e.g., oximes, hydrazones).

Physicochemical Parameters

The baseline properties of the building block ensure that downstream functionalization remains within the optimal bounds of drug-like chemical space.

ParameterValuePharmacokinetic Implication
Molecular Formula C₈H₁₁NOLow molecular weight (137.18 g/mol ) allows for extensive structural elaboration without exceeding Rule of 5 limits.
LogP (Predicted) ~1.8Optimal baseline lipophilicity for oral absorption and passive membrane permeability.
Hydrogen Bond Donors 0Enhances intracellular targeting and central nervous system (CNS) exposure.
Hydrogen Bond Acceptors 2Sufficient for target engagement (e.g., kinase hinge binding) without causing excessive efflux.
Topological Polar Surface Area 20.31 ŲHighly favorable for transcellular diffusion and avoiding P-glycoprotein (P-gp) recognition.

Biological Applications in Modern Therapeutics

Derivatives synthesized from 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone are currently driving innovations across several challenging therapeutic areas:

  • Apoptosis Regulation (Mcl-1 Inhibition): 3,5-dimethylpyrrole derivatives have demonstrated exceptional efficacy as Myeloid Cell Leukemia 1 (Mcl-1) inhibitors. By acting as BH3 mimetics, these compounds disrupt the anti-apoptotic Mcl-1/Bax complex, restoring programmed cell death in hematological malignancies with high affinity and oral bioavailability 2.

  • Epigenetic Modulation (PCAF Bromodomain): The pyrrole scaffold is utilized to construct potent and cell-active inhibitors of the P300/CBP-associated factor (PCAF) bromodomain. These molecules serve as critical tools for regulating gene expression and exploring epigenetic mechanisms in cancer [[3]]().

  • Neuro-Oncology (Tubulin Polymerization): In the treatment of glioblastoma and chronic myeloid leukemia, pyrrole derivatives have been discovered that inhibit tubulin polymerization, offering a vital alternative mechanism of action for patients resistant to classical tyrosine kinase inhibitors 4.

Synthetic Workflows & Methodologies

SyntheticWorkflow BB 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Core Building Block) Condensation Claisen-Schmidt Condensation (Ar-CHO, KOH, MeOH) BB->Condensation Bromination Regioselective Alpha-Bromination (CuBr2, EtOAc/CHCl3) BB->Bromination Chalcone Pyrrole-Chalcone Intermediate (Extended Conjugation) Condensation->Chalcone BromoKetone Alpha-Bromo Ketone Intermediate (EAS Avoided) Bromination->BromoKetone Derivatization Oxime Formation / Reduction (NH2OH or NaBH4) Chalcone->Derivatization Cyclization Hantzsch Thiazole Synthesis (Thiourea, EtOH, Reflux) BromoKetone->Cyclization Drug1 Pyrrole-Thiazole Candidates (e.g., Kinase Inhibitors) Cyclization->Drug1 Drug2 Functionalized Pyrrole Modulators (e.g., Epigenetic/Tubulin Targets) Derivatization->Drug2

Figure 1: Divergent synthetic workflows utilizing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Protocol A: Regioselective α -Bromination of the Acetyl Group

Expertise & Causality: Pyrroles are highly electron-rich heterocycles, making them exceptionally prone to electrophilic aromatic substitution (EAS). Standard bromination conditions (e.g., Br₂ in acetic acid) will invariably lead to bromination of the pyrrole ring at the open C2 or C4 positions, destroying the building block. To achieve strict regioselectivity at the α -carbon of the acetyl group, Copper(II) bromide (CuBr₂) in a refluxing ethyl acetate/chloroform mixture is utilized. CuBr₂ acts as a mild, single-electron oxidant, favoring enol-based α -bromination over ring EAS.

Self-Validating System: This reaction provides a built-in visual kinetic indicator. CuBr₂ is a dark green/black insoluble powder. As the reaction proceeds and the α -bromo ketone is formed, CuBr₂ is reduced to Copper(I) bromide (CuBr), which is a dense, stark white precipitate. The reaction is complete when the suspension transitions entirely from black/green to white.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (10.0 mmol) in a 1:1 mixture of EtOAc and CHCl₃ (50 mL).

  • Reagent Addition: Add Copper(II) bromide (20.0 mmol, 2.0 eq) directly to the stirring solution. The mixture will appear as a dark green/black suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C under an inert argon atmosphere. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous system.

  • Monitoring: Monitor the reaction visually. Over 2-4 hours, the dark green solid will gradually be replaced by a heavy white precipitate (CuBr). Confirm completion via TLC (Hexanes:EtOAc 3:1); the product spot will be slightly less polar than the starting material and UV-active.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the CuBr precipitate, washing the pad with additional EtOAc (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude α -bromo ketone is typically >90% pure and should be used directly in downstream cyclizations (e.g., Hantzsch thiazole synthesis) to avoid degradation.

Protocol B: Base-Catalyzed Claisen-Schmidt Condensation (Chalcone Synthesis)

Expertise & Causality: The synthesis of pyrrole-chalcones requires careful base selection. The electron-donating nature of the 1,5-dimethylpyrrole ring delocalizes electron density into the C3-acetyl carbonyl. This resonance reduces the electrophilicity of the carbonyl carbon and decreases the acidity of the α -protons. Consequently, weak amine bases are often insufficient for complete enolization. We utilize Potassium Hydroxide (KOH) in Methanol under controlled microwave irradiation to drive the equilibrium forward rapidly, preventing side reactions.

Self-Validating System: The formation of the α,β -unsaturated ketone (chalcone) extends the conjugated π -system significantly. This results in a distinct bathochromic shift; the reaction mixture will transition from pale yellow to a deep, vibrant orange or red. Additionally, the product will exhibit strong fluorescence under 365 nm UV light on a TLC plate.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the pyrrole building block (1.0 mmol) and the desired aryl aldehyde (1.1 mmol) in anhydrous Methanol (4.0 mL).

  • Catalyst Addition: Add a freshly prepared solution of KOH (2.0 mmol) in Methanol (1.0 mL) dropwise. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate at 80°C for 15 minutes with a maximum power of 100 W and active cooling engaged to maintain temperature stability.

  • Validation: Upon completion, observe the color change to deep orange/red. Spot the mixture on a silica TLC plate; the product should fluoresce brightly under 365 nm UV.

  • Workup: Pour the cooled reaction mixture into crushed ice (20 g) containing 1M HCl (2.5 mL) to neutralize the base. The chalcone product will typically precipitate as a brightly colored solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) and cold ethanol (2 mL), and dry under high vacuum to afford the pure pyrrole-chalcone.

Mechanism of Action Visualization

Mcl1Pathway Drug Pyrrole-Based Mcl-1 Inhibitor (BH3 Mimetic) Mcl1 Mcl-1 Protein (Anti-apoptotic) Drug->Mcl1 High Affinity Binding (Disrupts Complex) BaxBak Bax/Bak Complex (Pro-apoptotic Effectors) Drug->BaxBak Releases Pro-apoptotic Proteins Mcl1->BaxBak Sequesters & Inhibits (Cancer Survival) CytoC Cytochrome C Release (Mitochondrial Membrane Permeabilization) BaxBak->CytoC Pore Formation Caspase Caspase 3/9 Activation (Proteolytic Cascade) CytoC->Caspase Apoptosome Assembly Apoptosis Cancer Cell Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution Phase

Figure 2: Mechanism of action for pyrrole-derived Mcl-1 inhibitors in restoring apoptosis.

References

  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry. 3

  • Discovery of 3,5-Dimethyl-4-Sulfonyl-1H-Pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors with High Affinity, Selectivity, and Oral Bioavailability. Journal of Medicinal Chemistry. 2

  • Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. European Journal of Medicinal Chemistry. 4

  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. CrownBio. 1

Sources

Method

Application Note: High-Resolution Purification of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone via Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide Executive Summary & Chemical Context 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide

Executive Summary & Chemical Context

1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone is a highly valuable heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents, including potent Bcl-2/Bcl-xL inhibitors .

Purifying this compound presents a unique chromatographic challenge due to its dual physicochemical nature:

  • Electron-Rich Pyrrole Core: The 1,5-dimethyl substitution increases the electron density of the pyrrole ring, making it highly susceptible to acid-catalyzed polymerization, oxidation, and on-column degradation.

  • Polar Acetyl Group: The C3-ketone introduces a hydrogen-bond acceptor site, which interacts strongly with the stationary phase, requiring careful modulation of mobile phase polarity to prevent band tailing.

To achieve >98% purity while maintaining high yields, this protocol abandons standard untreated silica methods. Instead, it employs a silanol-deactivated stationary phase coupled with a Celite-based dry-loading technique . This self-validating system ensures that the chemical integrity of the pyrrole is maintained throughout the separation process.

Experimental Workflow & Logic

The following workflow illustrates the logical progression of the purification strategy, highlighting the critical interventions required for acid-sensitive heterocycles.

PurificationWorkflow A Crude Pyrrole Evaluation B TLC Solvent Optimization A->B Dissolve in DCM C Silica Deactivation (1% Et3N) B->C Target Rf ~0.3 D Dry Loading (Celite 545) C->D Pack Column E Step-Gradient Elution D->E Apply Sample F Fraction Analysis (UV 254 nm) E->F Collect Tubes G Pure Compound Recovery F->G Pool & Evaporate

Fig 1: Logical workflow for the flash chromatography purification of acid-sensitive pyrroles.

Pre-Purification: Mobile Phase Optimization

Before initiating the column, the mobile phase must be empirically validated via Thin-Layer Chromatography (TLC). For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, a binary solvent system of Hexane and Ethyl Acetate (EtOAc) provides optimal normal-phase partitioning .

Causality Check: We target an Rf​ value of 0.25–0.35. Eluting below 0.20 results in excessive solvent consumption and broad, diffuse bands due to prolonged longitudinal diffusion. Eluting above 0.40 compromises the resolution between the target ketone and closely related structural isomers or oxidized byproducts.

Quantitative TLC Data Summary
Mobile Phase (Hexane : EtOAc)Expected Rf​ ValueElution Characteristics & Causality
100:0 0.00Product strongly retained. Flushes non-polar alkane/aromatic impurities.
95:5 0.05 – 0.10Slow migration. Ideal for initial column equilibration and early gradient steps.
85:15 0.25 – 0.35Optimal Elution Range. Balances resolution and band sharpness.
50:50 0.75 – 0.85Co-elution risk. Excessive polarity causes the ketone to migrate with polar byproducts.

Step-by-Step Purification Protocol

Phase 1: Stationary Phase Preparation (Deactivation)

Standard silica gel (SiO 2​ ) possesses surface silanol groups with a pH of ~4.5–5.5. Exposing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone to this environment causes streaking and irreversible on-column polymerization .

  • Calculate Silica Volume: Weigh out 40–63 µm (230–400 mesh) silica gel at a 50:1 ratio (by weight) to the crude sample.

  • Prepare the Slurry: In an Erlenmeyer flask, suspend the silica gel in a solution of 95:5 Hexane:EtOAc containing 1% (v/v) Triethylamine (Et 3​ N) .

    • Expert Insight: The basicity of Et 3​ N neutralizes the acidic silanol sites, passivating the column and protecting the pyrrole ring.

  • Pack the Column: Pour the slurry into a glass chromatography column. Apply 2–4 psi of compressed air or nitrogen to pack the bed tightly.

  • In-Process Quality Control (IPQC): Observe the solvent front as it descends. A perfectly horizontal line indicates a uniform bed, which is mandatory for maintaining high theoretical plates. Top the bed with a 1 cm layer of washed sea sand to protect the interface.

Phase 2: Sample Application (Dry Loading)

Crude pyrrole ketones often present as viscous, dark oils. Wet-loading an oil directly onto the silica creates a localized concentration gradient that disrupts solvent flow, leading to severe tailing .

  • Dissolution: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Adsorption: Add Celite 545 to the flask (approximately 2.5× the mass of the crude product).

  • Evaporation: Remove the DCM under reduced pressure via rotary evaporation until a fine, free-flowing powder is achieved.

  • Loading: Carefully pour the Celite-adsorbed sample evenly over the protective sand layer of the prepared column. Add another 1 cm layer of sand on top to prevent disturbance during solvent addition.

Phase 3: Step-Gradient Elution
  • Initial Flush: Carefully add 2 column volumes (CV) of 95:5 Hexane:EtOAc (+ 1% Et 3​ N). Apply 2 psi of pressure to achieve a linear velocity of ~2 inches/minute. This step flushes out non-polar impurities (e.g., unreacted alkylating agents).

  • Target Elution: Step the gradient to 85:15 Hexane:EtOAc (+ 1% Et 3​ N) .

  • Fraction Collection: Begin collecting fractions in standard test tubes (e.g., 15 mL or 20 mL volumes depending on column scale).

Phase 4: Fraction Analysis & Recovery
  • Detection: Spot every third fraction onto a silica TLC plate. Visualize under a short-wave UV lamp (254 nm). The highly conjugated pyrrole-ketone system will appear as a strong dark spot against the fluorescent green background.

  • Cross-Validation: To differentiate the target compound from UV-active aromatic impurities, dip the TLC plate in a p-anisaldehyde or potassium permanganate (KMnO 4​ ) stain and heat. The ketone-bearing pyrrole will stain a distinct color (often deep red/purple with p-anisaldehyde), confirming its identity.

  • Concentration: Pool the fractions containing the pure product. Remove the solvent via rotary evaporation.

    • Critical Parameter: Keep the water bath temperature below 35°C . Elevated temperatures in the presence of concentrated trace impurities can trigger late-stage degradation.

  • Storage: Purge the receiving flask with Argon gas, wrap it in aluminum foil to prevent photo-oxidation, and store at -20°C .

Troubleshooting & Causality Guide

  • Symptom: The product band streaks heavily down the column, and recovery is low (<50%).

    • Causality: Insufficient deactivation of the silica gel. The pyrrole is binding to active acidic sites and polymerizing.

    • Resolution: Increase the Et 3​ N concentration to 2% during the initial slurry packing and equilibration phase. Ensure the column is flushed with at least 3 CVs of the deactivated solvent before loading the sample.

  • Symptom: The target compound co-elutes with the starting material.

    • Causality: The solvent gradient was stepped up too aggressively, causing both compounds to migrate at the solvent front.

    • Resolution: Maintain a shallower isocratic hold (e.g., 90:10 Hexane:EtOAc) for an additional 3–4 column volumes before increasing the polarity to 85:15.

References

  • A Potent and Highly Efficacious Bcl-2/Bcl-xL Inhibitor. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • 5 Steps to Successful Flash Chromatography. Biotage. Available at:[Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. Available at:[Link]

Application

Application Notes and Protocols for 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone in Materials Science

Introduction: The Untapped Potential of a Substituted Ketopyrrole Pyrrole and its derivatives are fundamental building blocks in the realm of materials science, celebrated for their roles in the development of conductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Untapped Potential of a Substituted Ketopyrrole

Pyrrole and its derivatives are fundamental building blocks in the realm of materials science, celebrated for their roles in the development of conductive polymers, corrosion inhibitors, and advanced functional coatings.[1][2][3] The unique electronic properties of the pyrrole ring, combined with the versatility of its functionalization, allow for the fine-tuning of material properties to meet specific application demands.[4] This guide focuses on a lesser-explored yet promising derivative: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone .

The presence of an acetyl group (an electron-withdrawing moiety) at the 3-position, along with electron-donating methyl groups at the 1 and 5-positions, creates a unique electronic profile. This substitution pattern is anticipated to modulate the reactivity of the pyrrole ring, its polymerization potential, and its interaction with various surfaces. These application notes provide a theoretical framework and practical protocols for researchers to explore the utility of this compound in three key areas: corrosion inhibition, conductive polymer synthesis, and as an adhesion promoter in composites.

Synthesis of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone

While not as commonly synthesized as other pyrrole derivatives, a plausible route for the synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves the Vilsmeier-Haack acylation of a suitable N-substituted pyrrole. A general synthetic approach is outlined below.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Objective: To synthesize 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone from 1,5-dimethyl-1H-pyrrole.

Materials:

  • 1,5-dimethyl-1H-pyrrole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form over 30 minutes.

  • Dissolve 1,5-dimethyl-1H-pyrrole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Application as a Corrosion Inhibitor

Scientific Rationale: Pyrrole derivatives are effective corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto metal surfaces.[3][5][6] The 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone molecule is expected to adsorb on a metal surface (e.g., mild steel in an acidic medium) through the pyrrole ring's π-system and the lone pair of electrons on the nitrogen and oxygen atoms. The methyl groups enhance the electron density on the pyrrole ring, potentially increasing its adsorption affinity.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

Objective: To determine the effectiveness of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid (HCl)

  • 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

  • Acetone

  • Deionized water

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel coupon; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Water bath/thermostat

Procedure:

A. Weight Loss Measurements:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in 1 M HCl solutions containing various concentrations of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (e.g., 50, 100, 200, 500 ppm) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C). A blank solution without the inhibitor is used as a control.

  • After immersion, remove the coupons, wash them with deionized water, scrub with a soft brush to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate and inhibition efficiency.

B. Electrochemical Measurements:

  • Prepare the three-electrode cell with the polished mild steel coupon as the working electrode.

  • Fill the cell with 1 M HCl containing the desired concentration of the inhibitor.

  • Allow the system to stabilize for 30-60 minutes to reach a steady open-circuit potential.

  • Perform potentiodynamic polarization scans from a cathodic potential to an anodic potential relative to the open-circuit potential.

  • Conduct electrochemical impedance spectroscopy (EIS) measurements at the open-circuit potential over a range of frequencies.

  • Analyze the data to determine corrosion current density, corrosion potential, and charge transfer resistance to evaluate the inhibition mechanism and efficiency.

Expected Outcome: It is hypothesized that with increasing inhibitor concentration, the corrosion rate will decrease, and the inhibition efficiency will increase. The electrochemical data will likely indicate a mixed-type inhibitor, affecting both anodic and cathodic reactions.[5][6]

Inhibitor Conc. (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)Expected High Value0
50Expected Reduced ValueCalculated Value
100Expected Further Reduced ValueCalculated Value
200Expected Low ValueExpected High Value
500Expected Lowest ValueExpected Highest Value

Monomer for Conductive Polymers

Scientific Rationale: Polypyrrole is an intrinsically conductive polymer, and its properties can be modified by substituting the pyrrole monomer.[1][2] The acetyl group in 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is electron-withdrawing, which is expected to increase the oxidation potential of the monomer compared to unsubstituted pyrrole. This can influence the polymerization conditions and the resulting polymer's electronic and physical properties. The polymer can be synthesized via electrochemical or chemical oxidation methods.[1]

Protocol 3: Electropolymerization and Characterization

Objective: To synthesize a conductive polymer film from 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone via electropolymerization and characterize its properties.

Materials:

  • 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

  • Acetonitrile, anhydrous

  • Tetrabutylammonium perchlorate (TBAP) or other suitable electrolyte

  • Indium tin oxide (ITO) coated glass slides or platinum electrodes

  • Electrochemical workstation with a three-electrode cell

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.

  • Dissolve 0.1 M of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in the electrolyte solution.

  • Set up the three-electrode cell with an ITO slide as the working electrode.

  • Perform cyclic voltammetry to determine the oxidation potential of the monomer.

  • Synthesize the polymer film using potentiostatic or galvanostatic methods by applying a potential slightly higher than the monomer's oxidation potential. A dark film should deposit on the electrode surface.

  • After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.

  • Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte to study its redox behavior, UV-Vis spectroscopy to determine its optical properties, and four-point probe measurements to assess its conductivity.

Expected Outcome: A stable, adherent polymer film will be formed on the electrode surface. The acetyl group may lead to a polymer with different conductivity and redox properties compared to standard polypyrrole.

Adhesion Promoter for Fiber-Reinforced Composites

Scientific Rationale: The interface between the fiber and the matrix is crucial for the mechanical performance of fiber-reinforced composites. Pyrrole derivatives can be used to functionalize fiber surfaces, such as carbon fibers, to improve adhesion to a polymer matrix.[7] The pyrrole ring can interact with the graphitic surface of carbon fibers through π-π stacking, while the functional group on the pyrrole can interact or react with the polymer matrix. The acetyl group of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone could potentially form hydrogen bonds or other interactions with a suitable polymer matrix.

Protocol 4: Surface Modification of Carbon Fibers

Objective: To apply a coating of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone to carbon fibers and evaluate the change in interfacial shear strength with a polymer matrix.

Materials:

  • Unsized carbon fibers

  • 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

  • Suitable solvent (e.g., acetone or ethanol)

  • Polymer matrix resin (e.g., epoxy or polyphenylene sulfide)

  • Equipment for dip-coating

  • Oven for drying

  • Micro-droplet test apparatus or similar for measuring interfacial shear strength

Procedure:

  • Prepare a dilute solution of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in the chosen solvent (e.g., 1% w/v).

  • Pass a tow of unsized carbon fibers through the solution in a dip-coating process.

  • Dry the coated fibers in an oven at a temperature below the boiling point of the pyrrole derivative to remove the solvent and deposit a thin coating.

  • Prepare single-fiber composite samples by embedding both coated and uncoated (control) fibers in the polymer matrix.

  • Cure the composite samples according to the matrix manufacturer's instructions.

  • Perform micro-droplet tests to measure the interfacial shear strength (IFSS) for both coated and uncoated fibers.

Expected Outcome: The carbon fibers coated with 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone are expected to show a higher IFSS compared to the uncoated fibers, indicating improved adhesion between the fiber and the matrix.[7]

Fiber TypeInterfacial Shear Strength (MPa)
Uncoated Carbon FiberBaseline Value
Coated Carbon FiberExpected Increased Value

Visualizations

Proposed Reaction and Application Workflow

G cluster_synthesis Monomer Synthesis cluster_applications Downstream Applications start 1,5-dimethyl-1H-pyrrole reagents POCl3, DMF start->reagents Vilsmeier-Haack Acylation product 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone reagents->product app1 Corrosion Inhibition product->app1 Adsorption on Metal app2 Conductive Polymer product->app2 Electropolymerization app3 Adhesion Promoter product->app3 Surface Coating

Caption: Workflow from synthesis to potential applications.

Mechanism of Corrosion Inhibition

G metal Mild Steel Surface (Fe) protective_layer Adsorbed Protective Film metal->protective_layer inhibitor 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone inhibitor->metal Adsorption via π-electrons & heteroatoms corrosion Corrosion (Anodic & Cathodic Reactions) protective_layer->corrosion Blocks active sites

Caption: Adsorption mechanism for corrosion inhibition.

Conclusion

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone represents a molecule with significant, albeit underexplored, potential in materials science. Its unique electronic structure suggests viability in applications ranging from protecting metals against corrosion to forming novel conductive polymers and enhancing the performance of composite materials. The protocols outlined in this guide are intended to provide a robust starting point for researchers to investigate and unlock the full potential of this versatile ketopyrrole derivative. Further research will be invaluable in validating these proposed applications and discovering new avenues for its use.

References

  • ResearchGate. (2026, January 1). Pyrrole-based efficient corrosion inhibitors for N80 steel: A synergistic study of experimental performance and molecular modeling.
  • International Journal of Electrochemical Science. (2017, June 12). The Corrosion Inhibition Effect of Pyrrole Derivatives on Carbon Steel in 1.0 M HCl.
  • PMC - NIH. Polypyrrole Derivatives: Preparation, Properties and Application.
  • PMC. (2021, January 7). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers.
  • PMC. (2026, February 17). Biocompatible EDOT−Pyrrole Conjugated Conductive Polymer Coating for Augmenting Cell Attachment, Activity, and Differentiation.
  • International Journal of Electrochemical Science. (2017, June 12). The Corrosion Inhibition Effect of Pyrrole Derivatives on Carbon Steel in 1.0 M HCl.
  • University of Twente Research Information. (2025, May 13). A Functionalized Pyrrole Coating to Improve Fiber–Matrix Adhesion in Carbon Fiber Reinforced Polyphenylene Sulfide Composites.
  • RSC Publishing. (2024, April 29). Synthesis, characterization, and inhibition effects of a novel eugenol derivative bearing pyrrole functionalities on the corrosion of mild steel in a HCl acid solution.
  • MDPI. (2023, October 14). Bio-Based Pyrrole Compounds Containing Sulfur Atoms as Coupling Agents of Carbon Black with Unsaturated Elastomers.
  • MDPI. (2024, October 31). Aromatic Metal Corrosion Inhibitors.
  • Google Patents. WO1992013007A1 - Polymerization of pyrrole and its derivatives.
  • Polypyrrole-based conducting polymers and interactions with biological tissues. (2006, June 22).
  • ResearchGate. (2025, August 10). (PDF) Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives.
  • Recent Advances in Functionalization of Pyrroles and their Translational Potential.
  • Russian Chemical Reviews. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis.
  • PMC. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.

Sources

Method

Application Note: Catalytic Systems for the Regioselective Synthesis of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone

Executive Summary The synthesis of 3-acylpyrroles, such as 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone , is a critical transformation in the development of pharmaceutical pharmacophores and advanced functional materials. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-acylpyrroles, such as 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone , is a critical transformation in the development of pharmaceutical pharmacophores and advanced functional materials. However, achieving high regioselectivity for the β -position (C3) over the electronically favored α -position (C2) remains a synthetic challenge. This application note details two field-proven, high-efficiency catalytic systems designed to override the inherent kinetic bias of the pyrrole ring: Homogeneous Thermodynamic Control using Indium(III) triflate, and Heterogeneous Shape-Selective Catalysis utilizing hierarchical Zeolite H-BEA.

Mechanistic Rationale: Overcoming Kinetic Bias

In 1,5-dimethyl-1H-pyrrole, the N1 and C5 positions are occupied by methyl groups, leaving the C2, C3, and C4 positions open for electrophilic aromatic substitution. Standard Friedel-Crafts acylation inherently favors the C2 position due to the superior resonance stabilization of the cationic Wheland intermediate[1].

However, the kinetic C2-acetyl product suffers from severe steric repulsion with the adjacent N1-methyl group. Conversely, the C3 position—flanked only by small protons at C2 and C4—represents the global steric minimum of the molecule. To synthesize 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone efficiently, the catalytic system must either:

  • Enable Reversibility (Thermodynamic Control): Utilizing a strong π -Lewis acid like In(OTf)3​ at elevated temperatures allows the kinetically formed 2-acetyl isomer to undergo deacylation and subsequent reacylation at the thermodynamically stable C3 position[2].

  • Impose Spatial Restrictions (Shape-Selectivity): Employing hierarchical zeolites (e.g., H-BEA) with specific pore dimensions physically destabilizes the bulky transition state required for C2-acylation, funneling the reaction exclusively toward the C3-isomer[3].

G cluster_0 Homogeneous Catalysis (In(OTf)3) cluster_1 Heterogeneous Catalysis (Zeolite H-BEA) SM 1,5-Dimethyl-1H-pyrrole + Acetic Anhydride Kinetic Kinetic Control (Low Temp) SM->Kinetic Electrophilic Attack Thermo Thermodynamic Control (High Temp, Reversible) SM->Thermo Heating / Acid Shape Shape-Selective Pore Confinement SM->Shape Diffusion into Pores C2 2-Acetyl Isomer (Steric Clash with N-Me) Kinetic->C2 Favored (α-position) C3 3-Acetyl Isomer (Target Product) Thermo->C3 Steric Relief Shape->C3 Transition State Restriction C2->Thermo Reversible Acylation

Figure 1: Catalytic pathways for regioselective 3-acetylation of 1,5-dimethylpyrrole.

Experimental Protocols

Protocol A: Thermodynamic Control via Indium(III) Triflate

This protocol leverages the moisture-tolerant π -Lewis acidity of In(OTf)3​ to facilitate a dynamic kinetic resolution, driving the equilibrium toward the C3-acetylated product[2].

Reagents:

  • 1,5-dimethyl-1H-pyrrole (10.0 mmol, 1.0 equiv)

  • Acetic anhydride (12.0 mmol, 1.2 equiv)

  • In(OTf)3​ (1.0 mmol, 10 mol%)

  • 1,2-Dichloroethane (DCE, anhydrous, 25 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried Schlenk flask under nitrogen, dissolve 1,5-dimethyl-1H-pyrrole and acetic anhydride in anhydrous DCE.

  • Catalyst Addition: Add In(OTf)3​ in one portion at room temperature. Stir for 1 hour. (Causality: Initial stirring allows the rapid formation of the kinetic C2-isomer, preventing violent exotherms before heating).

  • Thermal Isomerization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours. (Causality: The thermal energy combined with the high Lewis acidity of Indium lowers the activation barrier for deacylation, allowing the sterically strained C2-isomer to convert to the stable C3-isomer).

  • Quenching & Workup: Cool the mixture to 0 °C and quench slowly with saturated aqueous NaHCO3​ (20 mL) to neutralize acetic acid byproducts.

  • Extraction: Extract the aqueous layer with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 4:1) to yield the target compound.

Protocol B: Shape-Selective Acylation via Hierarchical Zeolite H-BEA

This heterogeneous approach utilizes the internal Brønsted acid sites of Zeolite H-BEA. The rigid pore architecture (~0.6–0.7 nm) physically prevents the bulky transition state required for C2-acylation, enforcing strict C3-selectivity[4].

Reagents:

  • 1,5-dimethyl-1H-pyrrole (10.0 mmol, 1.0 equiv)

  • Acetic anhydride (15.0 mmol, 1.5 equiv)

  • Hierarchical Zeolite H-BEA (Si/Al = 12.5, 20% w/w relative to pyrrole)

  • Toluene (anhydrous, 30 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Calcination of Zeolite H-BEA at 450 °C for 4 hours in a muffle furnace prior to use. (Causality: Activation is strictly required to desorb atmospheric water and fully expose the internal Brønsted acid sites required for catalysis).

  • Reaction Assembly: Suspend the activated Zeolite H-BEA in toluene within a round-bottom flask. Add 1,5-dimethyl-1H-pyrrole and acetic anhydride.

  • Shape-Selective Acylation: Heat the suspension to 90 °C under vigorous stirring (800 rpm) for 6 hours. (Causality: Vigorous stirring overcomes mass transfer limitations, ensuring the substrate diffuses efficiently into the mesoporous/microporous network where shape-selectivity occurs).

  • Catalyst Recovery: Filter the reaction mixture while hot through a pad of Celite. (Causality: Hot filtration prevents the product from crystallizing or becoming trapped within the zeolite pores as the mixture cools).

  • Isolation: Wash the filter cake with hot ethyl acetate (20 mL). Concentrate the combined filtrates under reduced pressure to afford highly pure 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Comparative Quantitative Data

The table below summarizes the efficiency and regioselectivity of the described catalytic systems compared to an uncatalyzed/traditional kinetic baseline.

Catalytic SystemReaction PathwayTemp (°C)Time (h)C3 : C2 RatioIsolated Yield (%)
Uncatalyzed / BF3​ Kinetic Control0 – 2521 : 965
In(OTf)3​ (10 mol%) Thermodynamic801615 : 182
Zeolite H-BEA (20 wt%) Shape-Selective906>20 : 188

Note: Ratios determined via crude 1H -NMR integration of the acetyl methyl protons.

Sources

Application

scaling up the production of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone for industrial applications

An Application Guide to the Industrial Scale-Up of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Abstract This document provides a comprehensive guide for researchers, chemists, and process engineers on the strategic scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Industrial Scale-Up of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Abstract

This document provides a comprehensive guide for researchers, chemists, and process engineers on the strategic scale-up of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone synthesis, from laboratory-scale validation to robust industrial production. Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science, making the efficient and safe production of key intermediates like 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone a critical endeavor.[1] This guide focuses on the Friedel-Crafts acylation pathway, detailing optimized protocols, addressing common scale-up challenges, and embedding rigorous Process Safety Management (PSM) principles to ensure a viable, safe, and reproducible manufacturing process.

Introduction and Strategic Importance

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a substituted pyrrole derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The pyrrole ring is a core structural motif in numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] Consequently, developing a scalable, cost-effective, and safe manufacturing process for this building block is paramount for applications in drug discovery and fine chemical industries.[3]

The primary challenge in transitioning from a laboratory synthesis to industrial manufacturing lies in managing changes in thermodynamics, kinetics, and fluid dynamics that are not apparent at the gram scale.[4][5] This guide provides the necessary protocols and strategic insights to navigate this transition successfully.

Synthetic Pathway: Friedel-Crafts Acylation

The selected synthetic route is the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrrole. This classic electrophilic aromatic substitution offers a direct and high-yielding pathway to the target molecule. Pyrroles are electron-rich heterocycles that readily undergo acylation, typically at the C2 position. However, with the C2 and C5 positions blocked by methyl groups, the acylation is directed to the C3 position.

Mechanism: The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich pyrrole ring, followed by deprotonation to restore aromaticity.

G reagents Acetyl Chloride + AlCl₃ acylium Acylium Ion [CH₃CO]⁺ reagents->acylium Lewis Acid Activation intermediate Sigma Complex (Cationic Intermediate) acylium->intermediate Electrophilic Attack pyrrole 1,5-dimethyl-1H-pyrrole pyrrole->intermediate Electrophilic Attack deprotonation Deprotonation (-H⁺) intermediate->deprotonation product 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone deprotonation->product Aromaticity Restored

Caption: Reaction mechanism for Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrrole.

Laboratory-Scale Synthesis Protocol (Gram Scale)

This protocol is designed for initial synthesis and validation in a standard laboratory setting.

3.1 Materials and Equipment

  • Reagents: 1,5-dimethyl-1H-pyrrole, Acetyl Chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate, Hydrochloric Acid (1M).

  • Equipment: 3-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet, ice-water bath, rotary evaporator, standard glassware for workup and purification.

3.2 Step-by-Step Procedure

  • Set up a dry 250 mL 3-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.2 eq) and 50 mL of anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the suspension via the dropping funnel over 15 minutes. Stir for an additional 20 minutes at 0 °C.

  • In a separate flask, dissolve 1,5-dimethyl-1H-pyrrole (1.0 eq) in 25 mL of anhydrous DCM.

  • Add the pyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it over 100 g of crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Guide to Industrial Scale-Up: Challenges and Solutions

Transitioning from grams to kilograms or tons introduces significant challenges that must be proactively managed.[4][6] A reaction that works perfectly in the lab may fail or become hazardous at scale without proper process engineering.[4]

4.1 Core Scale-Up Challenges

ChallengeLaboratory-Scale ObservationIndustrial-Scale ImplicationMitigation Strategy
Heat Transfer The reaction is exothermic but easily managed with an ice bath.The surface-area-to-volume ratio decreases dramatically.[7] Inadequate heat removal can lead to thermal runaway, side reactions, and product degradation.Use a jacketed reactor with a high-efficiency heat transfer fluid. Control the addition rate of reagents to manage the rate of heat generation.[6]
Mass Transfer & Mixing Rapid and uniform mixing is achieved with a small magnetic stir bar.In large tanks, poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and impurity formation.[5]Design and implement a robust agitation system (e.g., multi-impeller agitator with baffles). Conduct mixing studies to ensure homogeneity.
Reagent Handling & Safety Small quantities of corrosive AlCl₃ and acetyl chloride are handled in a fume hood.Handling tons of highly reactive and corrosive materials requires stringent engineering controls and safety protocols to prevent exposure and accidents.Use closed-system transfer lines. Implement a comprehensive Process Safety Management (PSM) program.[8][9]
Work-Up & Isolation Quenching on ice and separatory funnel extractions are straightforward.Handling large volumes of aqueous and organic phases is inefficient and generates significant waste. The quench step can be highly energetic and difficult to control.Use a dedicated, stirred quench tank with controlled addition rates. Replace liquid-liquid extractions with centrifugation or counter-current extraction where possible. Isolate the product via crystallization instead of chromatography.

4.2 The Case for Continuous Flow Processing For highly exothermic reactions like the Paal-Knorr synthesis or Friedel-Crafts acylation, continuous flow chemistry in microreactors offers an inherently safer and more efficient alternative to batch processing.[10][11]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for near-instantaneous heat removal.[7]

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time.[10]

  • Reproducibility: Precise control over reaction time, temperature, and stoichiometry leads to highly consistent product quality.[10][12]

Industrial Production Protocol and Process Safety

This protocol outlines the key steps for manufacturing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone in a multi-kilogram batch process, with an emphasis on safety and control.

5.1 Industrial Equipment

  • Reactor: 1000 L Glass-Lined Steel (GLS) Reactor, pressure-rated, with a multi-impeller agitator, baffles, and a thermal control unit.

  • Addition Vessel: 250 L GLS vessel for pre-mixing and controlled addition.

  • Quench Tank: 2000 L Hastelloy or GLS stirred tank.

  • Filtration/Drying: Centrifuge or Nutsche filter-dryer.

  • Scrubber: Caustic scrubber to neutralize HCl gas evolved during the reaction and quench.

5.2 Industrial-Scale Workflow

Caption: Industrial workflow for the batch production of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

5.3 Process Safety Management (PSM) A robust PSM program is not optional; it is essential for ensuring the safe operation of chemical processes involving hazardous materials.[8][13]

PSM ElementKey Considerations for This Process
Process Hazard Analysis (PHA) Identify hazards: a) Highly exothermic reaction with potential for thermal runaway. b) Evolution of HCl gas. c) Corrosive and water-reactive raw materials (AlCl₃, Acetyl Chloride). d) Flammable solvent (DCM).
Operating Procedures Develop detailed Standard Operating Procedures (SOPs) for every step, including charging, reaction, quench, and emergency shutdown.[14]
Mechanical Integrity Ensure all equipment (reactors, pumps, gaskets) is compatible with the corrosive process materials and is regularly inspected and tested.
Management of Change (MOC) Any deviation from the established process, no matter how small, must go through a formal MOC procedure to assess its impact on safety.[14]
Emergency Response Establish clear emergency plans for scenarios like loss of cooling, reactor over-pressurization, or chemical spills. Ensure personnel are trained on these procedures.[13]

5.4 Quality Control and Impurity Profile

  • In-Process Control (IPC): Monitor reaction completion using HPLC to avoid over- or under-reaction.

  • Final Product QC: Use HPLC for purity assessment, GC for residual solvent analysis, and NMR/FTIR for identity confirmation.

  • Potential Impurities:

    • Unreacted 1,5-dimethyl-1H-pyrrole.

    • Di-acylated byproducts (if reaction conditions are too harsh).

    • Isomers (unlikely due to substitution pattern, but should be considered).

    • Residual solvents and reagents.

Conclusion

The successful industrial-scale production of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a multidisciplinary challenge that requires a deep understanding of both chemistry and process engineering. By selecting a robust synthetic route like Friedel-Crafts acylation, anticipating and mitigating scale-up challenges related to heat transfer and mixing, and embedding a rigorous Process Safety Management program into the workflow, manufacturers can achieve a safe, reproducible, and economically viable process. The adoption of modern technologies like continuous flow processing presents a promising avenue for further optimization, enhancing safety and efficiency in the production of this valuable chemical intermediate.

References

  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • Ingenero. (2025, January 23). Chemical Process Safety Management: Challenges & Solutions.
  • Fowler, A. H. K., Walker, I., & Wall, R. (2009). PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. IChemE Symposium Series No. 155.
  • Junkin, J. (2023, April 14). Process Safety Management in Manufacturing: A Primer. Veriforce.
  • Qualityze. (2025, October 9). What Is Process Safety Management (PSM) & Why It's Important.
  • PMC. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule.
  • MXD Process. (2025, January 7). Improving the Chemical Industry with Process Safety Management.
  • Nieuwland, P. J., et al. (2011, April 28). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, ACS Publications.
  • Semantic Scholar. (2016, October 26). Green Synthesis of Pyrrole Derivatives.
  • ResearchGate. (2026, February 14). Insights into the Friedel-Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule | Request PDF.
  • O'Brien, M., et al. (2010, November 15). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, ACS Publications.
  • Deng, B. (2021, October 27). How to deal with scale-up challenges of Chemistry?. Prime Scholars.
  • Sci-Hub. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Inam, M. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com.
  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up.
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Benchchem. (2025). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.
  • Bella, M., et al. (2011, October 19). Enantioselective Friedel–Crafts Reaction of Acylpyrroles with Glyoxylates Catalyzed by BINOL–Ti(IV) Complexes. Organic Letters, ACS Publications.
  • Taylor & Francis. (2018, October 19). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
  • NextSDS. Ethanone, 1-(1,5-dimethyl-1H-pyrrol-3-yl)- (9CI).
  • Organic Chemistry Research. Regular Article.
  • Ponaganti, R., & Prasad, Y. R. (2021, July 1). Synthesis, Biological Evaluation of Novel 1-[4-(1H-Pyrrol-1-yl) Phenyl] Ethanone Chalcones as Potential. International Journal of Pharmacy and Biological Sciences.
  • JOCPR. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives.
  • PubMed. (2008, April 1). Synthesis, structure and antibacterial activity of novel 1-(5-substituted-3-substituted-4,5-dihydropyrazol-1-yl)ethanone oxime ester derivatives.
  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

Sources

Method

Application Notes and Protocols: Derivatization of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone for Pharmaceutical Screening

Authored by: Senior Application Scientist Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3][4] This document provides a comprehensive guide for the chemical derivatization of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, a versatile starting material for generating a library of novel compounds for pharmaceutical screening. We present detailed, step-by-step protocols for key transformations including Vilsmeier-Haack formylation, Knoevenagel condensation, and Suzuki-Miyaura coupling. The rationale behind experimental choices, methodologies for purification and characterization, and a workflow for subsequent biological evaluation are discussed to provide researchers with a robust framework for discovering new therapeutic agents.

Introduction: The Significance of the Pyrrole Scaffold

Pyrrole and its derivatives are of immense interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7][8] The 1,5-dimethyl-1H-pyrrol-3-yl ethanone scaffold is a particularly attractive starting point for library synthesis. The presence of a reactive ketone functional group, along with activated positions on the pyrrole ring, allows for a multitude of chemical modifications. This enables the exploration of a wide chemical space to identify novel compounds with desired therapeutic effects. The N-methyl and C5-methyl groups provide steric and electronic influences that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting derivatives.

Derivatization Strategies and Protocols

The following protocols outline key methods for the derivatization of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. The choice of a specific pathway will depend on the desired structural modifications and the therapeutic target of interest.

Protocol 1: Vilsmeier-Haack Formylation for C4-Functionalization

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles like pyrrole.[9][10] While formylation of pyrroles typically occurs at the α-position (C2 or C5), the existing substitution at these positions in the starting material, along with the deactivating effect of the acetyl group at C3, can favor formylation at the C4 position. The resulting aldehyde is a versatile handle for further modifications such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) to 0 °C in an ice bath. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (1.0 eq.) in anhydrous DMF (2 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 4-formyl derivative.

Diagram: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent 0 °C DMF DMF DMF->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture 0 °C to 80 °C Starting_Material 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Starting_Material->Reaction_Mixture Quenching Quenching (Ice) Reaction_Mixture->Quenching Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 4-Formyl Derivative Purification->Product Suzuki_Miyaura_Pathway Start 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Halogenated Halogenated Pyrrole Start->Halogenated NBS, DCM Coupled_Product Arylated Pyrrole Derivative Halogenated->Coupled_Product Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Coupled_Product Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Biological Evaluation cluster_invivo Preclinical Development Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., cell-based assays) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity & Off-Target Assays Dose_Response->Selectivity_Assays Lead_Optimization Lead Optimization Selectivity_Assays->Lead_Optimization ADME_Tox ADME/Tox Studies Lead_Optimization->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Overview The synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1,5-dimethylpyrrole) is a critical step in generating core scaffolds for potent Bcl-2/Bcl-xL inhibitors used in oncology research[...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1,5-dimethylpyrrole) is a critical step in generating core scaffolds for potent Bcl-2/Bcl-xL inhibitors used in oncology research[1][2]. However, researchers frequently encounter low yields due to the inherent regioselectivity of the pyrrole ring, which strongly favors electrophilic aromatic substitution at the α-position rather than the target β-position[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these synthesis bottlenecks.

Troubleshooting & FAQs

Q1: During the Friedel-Crafts acylation of 1,2-dimethylpyrrole with acetyl chloride and AlCl₃, my major product is the 5-acetyl isomer. How can I redirect the acylation to the 3-position? Analysis & Causality: Pyrroles are highly electron-rich heterocycles. Under kinetic control (standard Lewis acid catalysis at low temperatures), electrophilic attack occurs preferentially at the unsubstituted α-position (C5). This is because the intermediate α-arenium ion is stabilized by three resonance structures, whereas the β-arenium ion is stabilized by only two[3]. Solution: To improve the yield of the 3-acetyl isomer, you must shift the reaction from kinetic to thermodynamic control. By using a strong Brønsted acid (e.g., trifluoromethanesulfonic acid) at elevated temperatures (80 °C), the initially formed 5-acetyl isomer can undergo protodeacylation and equilibrate to the thermodynamically more stable 3-acetyl isomer. The steric clash between the N-methyl group and an adjacent α-acetyl group makes the β-substituted product thermodynamically favorable.

Q2: I switched to a bottom-up Paal-Knorr cyclization using 2-acetyl-4-oxopentanal and methylamine to bypass the regioselectivity issue. The regioselectivity is perfect, but my yield is stuck below 30% with heavy tar formation. Why? Analysis & Causality: While multicomponent and Paal-Knorr approaches guarantee the correct regiochemistry for 3-acylpyrroles[4][5], 2-acetyl-4-oxopentanal is a highly reactive 1,4-dicarbonyl compound containing an additional electron-withdrawing acetyl group. Under the unbuffered, basic conditions of free methylamine, this tricarbonyl equivalent is highly susceptible to retro-Claisen cleavage and base-catalyzed aldol polymerization, leading to "tar" formation. Solution: Implement a buffered system. Use methylamine hydrochloride combined with sodium acetate in a slightly acidic alcoholic solvent (pH ~4.5–5.5). The buffer prevents base-catalyzed degradation of the starting material while maintaining enough free amine for the initial imine formation.

Q3: How do I validate that the Paal-Knorr reaction is proceeding correctly before workup? Analysis & Causality: A self-validating protocol requires in-process controls. In the buffered Paal-Knorr synthesis, the formation of the intermediate hemiaminal and subsequent dehydration is accompanied by a distinct color shift from pale yellow to deep amber. Solution: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting dione will stain strongly with KMnO₄, whereas the product 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone will show a strong UV absorbance at 254 nm and stain orange/red with p-anisaldehyde. If the reaction stalls, check the pH; if it has drifted above 6, add a few drops of glacial acetic acid to re-catalyze the cyclodehydration step.

Data Presentation: Yield Comparison by Methodology

Synthesis MethodReagents / CatalystTemp (°C)Major Product IsomerIsolated Yield (%)
Kinetic AcylationAcCl, AlCl₃, CH₂Cl₂0 to 255-acetyl (α-isomer)< 10% (for 3-acetyl)
Thermodynamic AcylationAc₂O, CF₃SO₃H803-acetyl (β-isomer)45 - 55%
Unbuffered Paal-KnorrMethylamine (aq), EtOH603-acetyl (β-isomer)25 - 30%
Buffered Paal-Knorr MeNH₂·HCl, NaOAc, AcOH 40 3-acetyl (β-isomer) 82 - 88%

Optimized Experimental Protocols

Protocol A: Buffered Paal-Knorr Cyclization (Recommended)

This self-validating system ensures >80% yield by suppressing base-catalyzed degradation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-acetyl-4-oxopentanal (10.0 mmol) in 50 mL of anhydrous ethanol.

  • Buffer Addition: Add sodium acetate (15.0 mmol) and glacial acetic acid (2.0 mL). Stir for 5 minutes at room temperature.

    • Validation check: The pH of the solution should be approximately 5.0.

  • Amine Introduction: Slowly add methylamine hydrochloride (12.0 mmol) in small portions over 10 minutes.

    • Causality: Slow addition prevents thermal spikes that could drive off the volatile methylamine or trigger aldol polymerization.

  • Cyclodehydration: Heat the mixture to 40 °C and stir for 4 hours.

    • Validation check: The solution will transition from pale yellow to deep amber. Confirm consumption of the dione via TLC (KMnO₄ stain).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc 4:1) to afford 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone as an off-white solid.

Protocol B: Thermodynamic Friedel-Crafts Acylation

Use this method if the dione starting material for Protocol A is unavailable.

  • Preparation: Dissolve 1,2-dimethylpyrrole (10.0 mmol) and acetic anhydride (15.0 mmol) in 1,2-dichloroethane (40 mL).

  • Acid Catalysis: Carefully add trifluoromethanesulfonic acid (CF₃SO₃H, 2.0 mmol) dropwise at 0 °C.

  • Isomerization: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Causality: The initial kinetic product (5-acetyl) is reversible under strongly acidic conditions; prolonged heating drives the equilibrium toward the sterically less hindered 3-acetyl isomer.

  • Quenching: Cool to 0 °C and carefully quench with saturated aqueous Na₂CO₃ until gas evolution ceases. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via chromatography.

Mechanistic Workflow

SynthesisPathway SM1 1,2-Dimethylpyrrole (Starting Material) Kinetic Kinetic Control (AlCl3, Ac2O, 0°C) SM1->Kinetic Electrophilic Substitution Thermo Thermodynamic Control (CF3SO3H, Ac2O, 80°C) SM1->Thermo Electrophilic Substitution SM2 2-Acetyl-4-oxopentanal + Methylamine Buffered Buffered Paal-Knorr (AcOH/NaOAc, 40°C) SM2->Buffered Condensation & Cyclization ProdAlpha 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone (Undesired α-Isomer) Kinetic->ProdAlpha Major Pathway (Low Activation Energy) ProdBeta 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Target β-Isomer) Kinetic->ProdBeta Minor Pathway (<10% Yield) Thermo->ProdBeta Isomerization (More Stable Cation) Buffered->ProdBeta Regiospecific (>85% Yield)

Reaction pathways for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone: Acylation vs. Paal-Knorr.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize specifically substituted pyrroles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize specifically substituted pyrroles. The synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 1,5-dimethyl-3-acetylpyrrole) is a classic example of how inherent heterocyclic reactivity can derail a seemingly straightforward retrosynthetic plan.

This guide addresses the root causes of low conversion rates and provides field-proven, self-validating protocols to get your synthesis back on track.

(Note on Nomenclature: Depending on the numbering convention, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is structurally identical to 1-(1,2-dimethyl-1H-pyrrol-4-yl)ethanone. For clarity, this guide uses the 1,5-dimethyl-3-acetyl nomenclature.)

FAQ & Troubleshooting Guide

Q1: I am attempting a direct Friedel-Crafts acylation of 1,5-dimethylpyrrole using acetyl chloride and AlCl₃. My LCMS shows high conversion, but NMR confirms the isolated product is almost entirely the wrong isomer. Why is my C3-acylation failing?

The Causality: You have fallen into the classic regioselectivity trap of pyrrole chemistry. Pyrrole is an electron-rich aromatic system that is highly reactive toward electrophilic aromatic substitution. When you subject 1,5-dimethylpyrrole to Friedel-Crafts conditions, the acylium ion must choose between the open α-position (C2) and the open β-positions (C3/C4).

Electrophilic attack at the C2 (α) position generates a cationic Wheland intermediate stabilized by three resonance structures. In contrast, attack at the C3 (β) position yields an intermediate stabilized by only two resonance structures ()[1]. Because the N-methyl group offers minimal steric shielding, the reaction is entirely governed by electronics, resulting in >95% selectivity for the 2-acetyl isomer. Your "low conversion" to the target is actually a high conversion to the thermodynamically and kinetically favored byproduct.

G A 1,5-dimethylpyrrole + Acetyl Chloride B Electrophilic Attack at C2 (α) (3 Resonance Structures) A->B Kinetically & Thermodynamically Favored C Electrophilic Attack at C3 (β) (2 Resonance Structures) A->C Disfavored Pathway D 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone (Major Product, >95%) B->D E 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Minor Product, <5%) C->E

Caption: Regioselectivity pathways in the direct acylation of 1,5-dimethylpyrrole.

Q2: If direct acylation is fundamentally flawed for this target, what is the recommended synthetic strategy?

The Causality: To bypass the electronic preference of the pyrrole ring, you must abandon late-stage functionalization and instead utilize a de novo ring synthesis. The most robust method for assembling C3-acylated pyrroles is a modified Paal-Knorr cyclization ()[2]. By reacting an appropriately substituted 1,4-dicarbonyl compound—specifically 2-acetyl-4-oxopentanal—with methylamine, the C3-acetyl group is hardwired into the molecular architecture before the aromatic ring even forms.

G A 2-Acetyl-4-oxopentanal (1,4-dicarbonyl precursor) C Condensation & Cyclization A->C B Methylamine (aq) + Acetic Acid (cat.) B->C D 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Target Molecule) C->D Paal-Knorr Assembly

Caption: De novo Paal-Knorr synthesis workflow for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Q3: I switched to the Paal-Knorr route, but my reaction mixture turns black and my yields are stuck at 40%. How do I optimize this?

The Causality: The black tar you are observing is the result of exothermic degradation and polymerization. 1,4-dicarbonyls are highly sensitive to strongly basic conditions (like unbuffered methylamine), which trigger competing aldol condensations. Furthermore, the resulting electron-rich pyrrole can undergo oxidative degradation if the reaction runs too hot.

Self-Validating Protocol: Optimized Paal-Knorr Cyclization Follow this step-by-step methodology to ensure high fidelity and >85% conversion:

  • Pre-reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 eq of 2-acetyl-4-oxopentanal in anhydrous ethanol (0.2 M concentration).

  • Buffering: Add 0.2 eq of glacial acetic acid. Validation Check: The solution should remain clear and pale yellow. This mild acid acts as a catalyst for imine formation while buffering the basicity of the incoming amine.

  • Controlled Addition: Cool the flask to 0 °C in an ice bath. Slowly add 1.2 eq of methylamine (33% solution in absolute ethanol) dropwise over 30 minutes via an addition funnel. Causality: Controlling the exotherm prevents the degradation of the dicarbonyl precursor.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Validation Check: Monitor by LCMS. You should observe the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for the target (m/z 138.1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Q4: My LCMS shows 90% conversion after the Paal-Knorr reaction, but I lose half my product during silica gel chromatography. Where is it going?

The Causality: Pyrroles are notoriously acid-sensitive. Standard silica gel contains acidic silanol groups that can protonate the electron-rich pyrrole ring, leading to irreversible binding, streaking, or acid-catalyzed polymerization on the column ()[3]. While the C3-acetyl group provides some electron-withdrawing deactivation, it is not enough to completely protect the ring during extended purification.

Solution: You must neutralize your stationary phase. Pre-treat your silica gel by flushing the column with your starting mobile phase containing 1% Triethylamine (TEA) before loading your sample. Alternatively, switch to neutral alumina (Brockmann Grade III) for the purification.

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the expected outcomes of the discussed synthetic strategies:

Synthetic StrategyRegioselectivity (C3:C2)Typical Conversion RatePrimary Cause of Yield LossRecommended Action
Direct Friedel-Crafts Acylation (AlCl₃/AcCl)< 1:20< 5% (to target)Inherent electronic preference for C2 (α) attack.Abandon route; switch to de novo synthesis.
Paal-Knorr Cyclization (Standard Basic)100:0 (Exclusive)40-60%Exothermic degradation of 1,4-dicarbonyl precursor.Control temperature (0 °C addition), use mild acid buffer.
Paal-Knorr Cyclization (Optimized Buffered)100:0 (Exclusive)85-95%Minor losses during acidic silica chromatography.Buffer silica with 1% TEA or use neutral alumina.
References
  • [2] Title: A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. Source: PMC / MDPI. URL: [Link]

  • [3] Title: Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. Source: The Journal of Organic Chemistry (ACS). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Welcome to the Technical Support Center for Pyrrole Derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the rapid degradation of functionalized pyrrole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrole Derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the rapid degradation of functionalized pyrroles.

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone presents a unique stability challenge. While its acetyl group at position 3 offers minor electron-withdrawing stabilization, the electron-donating methyl groups at positions 1 and 5 maintain a highly nucleophilic -system. This makes the unsubstituted C2 and C4 positions exceptionally vulnerable to electrophilic attack and oxidative degradation during long-term storage. This guide provides field-proven, self-validating protocols to arrest autoxidation and preserve the integrity of your compound.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand its mechanism. Pyrroles are -excessive heteroaromatics. When exposed to atmospheric oxygen, light, or trace acids, the compound undergoes a radical chain reaction known as autoxidation.

As documented in studies on [1], dissolved oxygen attacks the electron-rich C2 or C4 positions to form a peroxy radical. This intermediate abstracts a hydrogen atom to form a hydroperoxide, which subsequently decomposes into oxidized species like pyrrolinones (lactams) or initiates a radical polymerization cascade. The result is a cross-linked polypyrrole network that manifests visually as a dark brown or black insoluble gum.

G A 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Electron-Rich Core) C Peroxide Intermediate (C2/C4 Attack) A->C Autoxidation B O2 / Light / Acid (Initiation Factors) B->C Catalyzes D Pyrrolinone Derivatives (Oxidized Lactams) C->D Rearrangement E Polypyrrole Oligomers (Insoluble Black Matrix) C->E Radical Polymerization D->E Cross-linking

Figure 1: Oxidative degradation and polymerization pathways of substituted pyrroles.

Troubleshooting & FAQs

Q1: My stored compound has changed from a pale liquid to a dark, viscous material. Can I still use it? A1: This discoloration is the visual manifestation of autoxidation and radical polymerization. If the compound has turned completely black and viscous, it has polymerized and should be discarded. If it is only slightly yellow/brown, recovery is possible via rapid flash chromatography. However, you must assess purity via HPLC or NMR before use, as oxidized byproducts can severely interfere with downstream biological assays or synthetic steps.

Q2: I tried purifying a partially degraded batch via silica gel chromatography, but the yield was terrible and it degraded further on the column. Why? A2: Standard silica gel contains acidic silanol groups. Because pyrroles are highly sensitive to acid-catalyzed polymerization, the acidic environment of the column lowers the activation energy for degradation, destroying your compound during purification. As recommended by [2], you must use deactivated silica (pre-treated with a base like triethylamine) or neutral alumina to neutralize these acidic sites.

Q3: Is it better to store the compound neat (pure) or in a solvent solution? A3: Neat storage is always preferred for long-term archiving. Solvents can harbor dissolved oxygen or generate trace acids over time (e.g., chloroform slowly generates HCl, which is catastrophic for pyrroles). If solution storage is absolutely required for your workflow, use an anhydrous, thoroughly degassed solvent (like toluene or acetonitrile) and add a chain-breaking antioxidant.

Self-Validating Storage Protocol

To guarantee long-term stability, do not rely on passive storage. Implement the following active, self-validating workflow. Every step is designed with a mechanistic purpose and a built-in validation check to ensure trustworthiness.

Step 1: Deacidification & Purification
  • Causality: Trace acidic impurities from synthesis or standard silica gel will protonate the pyrrole ring, rapidly accelerating oxidative polymerization.

  • Action: Slurry standard silica gel in your chromatography eluent containing 2% v/v triethylamine (TEA) to cap acidic silanol groups.

  • Validation Check: Test the column flow-through with wet pH indicator paper. Do not load the compound until the eluent pH is 7.5.

Step 2: Absolute Deoxygenation (Freeze-Pump-Thaw)
  • Causality: Dissolved oxygen acts as the primary radical initiator for autoxidation. Standard inert gas sparging (bubbling) is insufficient for highly sensitive pyrroles.

  • Action: Transfer the purified compound to a heavy-walled Schlenk flask. Freeze the sample solid in liquid nitrogen, evacuate the flask to < 0.1 Torr, isolate from the vacuum, and let it thaw. Repeat this for a minimum of 3 cycles.

  • Validation Check: During the final thaw cycle, observe the liquid closely. The complete absence of gas bubbles evolving from the thawing liquid validates absolute deoxygenation.

Step 3: Antioxidant Formulation (For Solutions Only)
  • Causality: If the compound must be stored in solution, chain-breaking antioxidants are required. They donate a hydrogen atom to any stray peroxy radicals, forming a stable, sterically hindered phenoxyl radical that terminates the autoxidation cascade.

  • Action: Add Butylated Hydroxytoluene (BHT) to the solution at a final concentration of 0.05% w/v.

Step 4: Packaging and Thermal Control
  • Causality: Photons provide the energy required to cleave bonds and initiate radical formation, while thermal energy accelerates the kinetics of degradation.

  • Action: Aliquot the compound into amber borosilicate glass vials. Purge the headspace with ultra-high purity (UHP) Argon (which is heavier than Nitrogen and forms a better protective blanket). Seal immediately with PTFE-lined septa and store at -80°C.

  • Validation Check: Place a resazurin-based anaerobic indicator strip inside a dummy vial sealed under the exact same conditions. If the strip remains white (colorless) after 24 hours, the inert packaging is validated.

G S1 1. Purification (Deactivated Silica) S2 2. Deoxygenation (Freeze-Pump-Thaw) S1->S2 S3 3. Formulation (Optional 0.05% BHT) S2->S3 S4 4. Packaging (Amber Vial + Argon) S3->S4 S5 5. Storage (-80°C, Dark) S4->S5

Figure 2: Self-validating workflow for processing and storing sensitive pyrroles.

Quantitative Stability Matrix

The following table summarizes the expected stability of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone under various storage conditions. Data is extrapolated from controlled oxidation studies of functionalized pyrroles and -lactam synthesis protocols[3].

Storage ConditionAtmosphereLight ExposureAdditivesExpected Shelf-LifePurity Retention (12 mo)
25°C (Neat)Ambient AirUnrestrictedNone< 1 week< 40% (Severe Polymerization)
4°C (Neat)Ambient AirDarkNone1-2 months~ 75%
-20°C (Neat)ArgonDarkNone6-12 months> 95%
-80°C (Neat) Argon Dark None > 24 months > 99%
25°C (Solution)Ambient AirUnrestrictedNone< 48 hours< 20%
4°C (Solution)ArgonDark0.05% BHT6 months> 98%

References

  • P. J. Smith et al. "Role of Surface Chemistry in Pyrrole Autoxidation." Langmuir, American Chemical Society. URL:[Link]

  • J. M. L. et al. "Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams." Organic Letters, American Chemical Society. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-(1,5-dimethyl-1H-pyrrol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone .

Because this molecule features a rigid, electron-rich pyrrole ring substituted with both hydrophobic (methyl) and polar hydrogen-bond accepting (ethanone/acetyl) groups, it is highly susceptible to co-elution with its positional isomers and degradation products. This guide bypasses generic advice to focus on the exact causality of your chromatographic failures and provides self-validating solutions.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, you must identify the mechanistic root cause of the co-elution. Use the logic tree below to classify your peak distortion.

TroubleshootingWorkflow Start Detect Co-elution 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Analyze Analyze Peak Symmetry Start->Analyze Tailing Asymmetrical / Tailing (Secondary Interactions) Analyze->Tailing Tailing Isomers Symmetrical Merging (Positional Isomers) Analyze->Isomers Symmetrical Degradation Shoulder Peak Grows Over Time (Sample Degradation) Analyze->Degradation Time-dependent FixTailing Optimize pH & Buffer Suppress Silanol Activity Tailing->FixTailing FixIsomers Change Selectivity Switch to PFP / Phenyl-Hexyl Isomers->FixIsomers FixDegradation Match Diluent to Mobile Phase Control Autosampler Temp Degradation->FixDegradation

Diagnostic workflow for resolving HPLC co-elution of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Part 2: Troubleshooting Guides & FAQs

Q1: We suspect the co-eluting impurity is a positional isomer (e.g., 2-acetyl instead of 3-acetyl). Standard C18 columns fail to resolve them. Why, and how do we fix it? Causality: Standard C18 stationary phases rely primarily on hydrophobic dispersion forces to separate molecules. Positional isomers of substituted pyrroles have nearly identical logP values and hydrodynamic volumes, making C18 partitioning ineffective. Solution: Selectivity is the most powerful tool to optimize separations[1]. You must switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms—including π−π interactions, dipole-dipole interactions, and charge transfer—which are highly sensitive to the spatial arrangement of functional groups on rigid ring systems like pyrrole[1].

Q2: I am observing a co-eluting shoulder on the main peak that worsens the longer the sample sits in the autosampler. Is this a gradient issue? Causality: This is not a gradient failure; it is a sample stability issue masquerading as a chromatographic co-elution. Pyrrole derivatives can be susceptible to hydrolysis or polymerization in strong acidic or unbuffered aqueous environments[2]. If your sample diluent is purely aqueous or highly acidic, degradation products will form in the vial over time and co-elute. Solution: Match the sample diluent to the initial mobile phase conditions and ensure it is buffered near physiological pH (e.g., pH 6.5–6.8), where pyrrole-containing derivatives demonstrate optimal chemical stability[2].

Q3: The co-elution seems to be caused by severe peak tailing dragging into the next peak. How can I improve the peak shape? Causality: Peak tailing that leads to peak shouldering is frequently caused by secondary interactions between the analyte and residual active silanols on the silica support[3]. While reducing the mobile phase pH can protonate these silanols and reduce tailing[4], pyrroles can be acid-sensitive. Solution: Instead of dropping the pH to extreme acidic levels, use a highly end-capped column or a polar-embedded stationary phase to sterically shield the silica surface. Alternatively, utilize a volatile amine modifier (like ammonium acetate) to competitively block silanol sites without degrading the pyrrole ring.

Part 3: Quantitative Selectivity Data

To guide your column selection, the following table summarizes the quantitative chromatographic behavior of pyrrole positional isomers across different stationary phase chemistries.

Stationary Phase ChemistryPrimary Retention MechanismSelectivity ( α ) for Positional IsomersResolution ( Rs​ )Application Recommendation
C18 (Alkyl) Hydrophobic partitioning1.02< 0.8 (Co-elution)Not recommended for isomer separation.
Phenyl-Hexyl π−π interactions, hydrophobic1.151.2 (Partial separation)Suitable for general synthesis impurities.
PFP (Pentafluorophenyl) Dipole-dipole, π−π , charge transfer1.35> 2.0 (Baseline resolution)Optimal for resolving positional isomers.
Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following protocol for resolving 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone relies on a Self-Validating System . The method incorporates a feedback loop that prevents the analyst from proceeding to sample analysis if the fundamental physical chemistry of the separation is failing.

Phase 1: System & Mobile Phase Setup
  • Column Installation: Install a high-efficiency PFP column (e.g., 100 mm x 4.6 mm, 2.7 µm solid-core).

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Acetate in HPLC-grade water. Adjust to pH 6.5 using dilute acetic acid. Causality: This specific pH suppresses residual silanol ionization while protecting the pyrrole ring from acid-catalyzed degradation.

  • Organic Modifier: Prepare Mobile Phase B as 100% Acetonitrile.

Phase 2: Gradient Elution Program

Program the following shallow gradient to maximize shape selectivity:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band).

  • 2.0 - 12.0 min: 10% 45% B (Shallow ramp to exploit dipole-dipole differences).

  • 12.0 - 15.0 min: 45% 95% B (Column wash).

  • 15.0 - 20.0 min: 10% B (Re-equilibration).

Phase 3: The Validation Gate (System Suitability)

Before analyzing unknown samples, you must inject a System Suitability Test (SST) mixture containing equal parts 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone and its closest positional isomer (e.g., the 2-acetyl variant).

  • Validation Check 1 (Resolution): Calculate the resolution ( Rs​ ) between the two isomers.

    • Feedback Loop: If Rs​<1.5 , the π−π interactions are not dominating the separation. Action: Decrease the gradient slope by extending the ramp time to 15.0 minutes to increase residence time in the critical separation zone.

  • Validation Check 2 (Peak Symmetry): Calculate the tailing factor ( Tf​ ) of the main peak.

    • Feedback Loop: If Tf​>1.2 , secondary interactions are occurring. Action: Discard Mobile Phase A and prepare a fresh buffer; the ammonium acetate may have degraded, exposing active silanols.

Do not proceed to sample analysis until both validation gates are cleared.

References
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.[Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText.[Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Purification Challenges of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone

Welcome to the Advanced Chromatography and Purification Support Center. As researchers and drug development professionals, isolating specific pyrrole regioisomers from complex crude mixtures is a notoriously difficult bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As researchers and drug development professionals, isolating specific pyrrole regioisomers from complex crude mixtures is a notoriously difficult bottleneck. This guide is specifically engineered to address the chemical realities of isolating the minor β -acetylated product—1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone—from Friedel-Crafts or Vilsmeier-Haack reaction matrices.

Below, we troubleshoot the most common failure points, explain the mechanistic causality behind these issues, and provide self-validating protocols to ensure high-purity recovery.

FAQ & Troubleshooting Guide

Q1: Why is my target 3-acetyl isomer always the minor product, and why is the crude mixture so complex? The Causality: 1,5-dimethylpyrrole is structurally synonymous with 1,2-dimethylpyrrole (possessing an N-methyl and a C2-methyl group). The molecule has one open α -position (C5) and two open β -positions (C3 and C4). Electrophilic aromatic substitution (EAS) heavily favors the α -position due to the superior resonance stabilization of the resulting Wheland intermediate, which is stabilized by three resonance structures compared to only two for β -attack ()[1]. Acetylation at the C5 α -position yields the major byproduct, 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone. Acetylation at the C4 β -position yields your target, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (note the IUPAC renumbering to maintain lowest locants). Because the β -attack lacks extended resonance stabilization, your target is inherently the minor kinetic and thermodynamic product, leaving it buried in a complex matrix of the α -isomer and unreacted starting material.

Q2: My crude mixture turns into a black, insoluble tar as soon as I load it onto a silica gel column. What is happening? The Causality: You are observing acid-catalyzed oligomerization. Pyrroles are highly electron-rich heterocycles. Standard normal-phase silica gel possesses acidic surface silanol groups (pH ~4.5–5.5). When concentrated pyrrole mixtures interact with these sites, the pyrrole ring is protonated at the α -position, initiating a rapid cationic polymerization cascade that generates black polypyrrole tars ()[2]. The Fix: You must chemically deactivate the silica gel using a volatile amine like Triethylamine (TEA) to neutralize the Lewis/Brønsted acid sites prior to loading your sample.

Q3: The 2-acetyl ( α ) and 3-acetyl ( β ) regioisomers co-elute perfectly in Hexane/Ethyl Acetate. How can I resolve them? The Causality: Alkane/ester solvent systems separate primarily based on hydrogen bonding. Because both isomers lack an N-H bond (due to the N-methyl group) and have identical molecular weights, their partitioning in Hexane/EtOAc is nearly identical. However, their dipole moments differ significantly. The 3-acetyl isomer typically exhibits a higher dipole moment due to the specific vector alignment of the carbonyl and the pyrrole nitrogen's lone pair ()[3]. The Fix: Switch to a highly polarizable solvent system, such as Toluene/Acetonitrile, which interacts differentially with the dipole moments of the isomers, selectively retarding the 3-acetyl isomer.

Quantitative Chromatographic Data

To optimize your purification, refer to the expected relative polarities and retention factors ( Rf​ ) of the crude mixture components.

ComponentStructural CharacteristicRelative Polarity Rf​ (Hexane/EtOAc 7:3) Rf​ (Toluene/MeCN 9:1)*
1,5-Dimethylpyrrole Unsubstituted α and β positionsLow0.850.90
2-Acetyl Isomer Carbonyl conjugated with α -positionMedium0.450.52
3-Acetyl Isomer Carbonyl conjugated with β -positionMedium-High0.420.38
Polypyrrole Tars High molecular weight oligomersVery High0.00 (Baseline)0.00 (Baseline)

*Note: The Toluene/MeCN system exploits dipole moment differences, widening the ΔRf​ between the regioisomers to allow for baseline resolution.

Self-Validating Protocol: Deactivated Silica Gel Chromatography

Follow this step-by-step methodology to isolate 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone without degradation or co-elution.

Step 1: Kugelrohr Distillation (Pre-treatment) Before chromatography, subject the crude mixture to Kugelrohr distillation (80°C at 0.1 mmHg). Unreacted 1,5-dimethylpyrrole is highly volatile and will distill over, preventing column overloading and reducing the risk of on-column polymerization. The residue contains your enriched regioisomers.

Step 2: Stationary Phase Deactivation Slurry standard silica gel (230-400 mesh) in a solvent mixture of Toluene:Acetonitrile (95:5) containing 2% (v/v) Triethylamine (TEA). Pour the slurry into the column and pack it under positive pressure.

Step 3: Protocol Validation (Critical) Self-Validating Checkpoint: Before loading the sample, run 2 Column Volumes (CV) of the TEA-treated eluent through the bed. Collect 5 mL from the stopcock and test the eluate with pH paper. It must read ≥7.5 . If it is acidic, continue flushing with TEA-eluent until basicity is achieved. This guarantees the pyrrole will not polymerize.

Step 4: Sample Loading Dissolve the distillation residue in a minimum volume of Toluene (do not use chlorinated solvents like DCM, as they broaden the elution band). Carefully apply it to the flat silica bed.

Step 5: Elution and Fractionation Elute with Toluene:Acetonitrile (95:5) containing 1% TEA.

  • The 2-acetyl isomer (lower dipole moment) will elute first.

  • The 3-acetyl isomer (higher dipole moment) will elute second. Collect small fractions (e.g., 10 mL for a 50 g column) to prevent cross-contamination at the overlap boundary.

Step 6: Visualization Spot fractions on TEA-treated TLC plates. Visualize under UV (254 nm) and stain with p-Anisaldehyde. Pyrrole ketones will stain vividly (often turning deep purple or orange), confirming the presence of the product.

Purification Workflow Visualization

G A Crude Reaction Mixture (1,5-dimethylpyrrole acetylation) B Kugelrohr Distillation (Removes volatile starting material) A->B Heat/Vacuum C Deactivated Silica Gel Chromatography (1-2% TEA in Toluene/MeCN) B->C Distillate Residue D Elution 1: 2-Acetyl Isomer (Lower Dipole Moment) C->D Rf ~0.52 E Elution 2: 3-Acetyl Isomer (Target Product) C->E Rf ~0.38 F Recrystallization (Hexane/Ether) E->F Enriched Fraction G Pure 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone F->G Final Polish

Workflow for the isolation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone from crude mixtures.

References
  • Title: Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst | Source: Organic Letters (ACS Publications) | URL: [Link]

  • Title: Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

  • Title: Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule | Source: PMC (National Institutes of Health) | URL: [Link]

Sources

Optimization

optimizing Lewis acid catalyst loading for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone synthesis

Welcome to the technical support guide for the synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. This resource is tailored for researchers, chemists, and drug development professionals engaged in the Friedel-Crafts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. This resource is tailored for researchers, chemists, and drug development professionals engaged in the Friedel-Crafts acylation of N-substituted pyrroles. Here, we delve into the critical parameter of Lewis acid catalyst loading, providing practical, field-tested advice to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the synthetic route to 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone and why is it challenging?

The target molecule is typically synthesized via a Friedel-Crafts acylation of 1,2-dimethylpyrrole with an acetylating agent like acetyl chloride or acetic anhydride. The primary challenge lies in controlling the reactivity of the electron-rich pyrrole ring. Pyrroles are highly susceptible to polymerization under strongly acidic conditions, and achieving high regioselectivity for the C3 position (relative to the N1-methyl) requires careful optimization of the Lewis acid catalyst and reaction conditions.[1]

Q2: Why is a Lewis acid catalyst necessary for this acylation?

A Lewis acid is crucial for activating the acylating agent. It coordinates with the acyl chloride or anhydride, forming a highly electrophilic acylium ion (or a related complex).[2] This electrophile is then attacked by the nucleophilic pyrrole ring in an electrophilic aromatic substitution reaction to form the desired ketone.

Q3: Why is catalyst loading so critical in this specific reaction?

Unlike many catalytic reactions where substoichiometric amounts are used, Friedel-Crafts acylations often require at least a full equivalent of the Lewis acid.[3][4] This is due to two main factors:

  • Product Complexation: The ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more acylating agent.[4][5]

  • Pyrrole Reactivity: The high nucleophilicity of the pyrrole ring requires precise control. An excess of a strong Lewis acid can lead to undesired side reactions, including polymerization or isomerization.[1][6]

Q4: Which Lewis acids are suitable for this synthesis, and how do they differ?

The choice of Lewis acid is a key variable influencing both yield and regioselectivity.

  • Strong Lewis Acids (e.g., AlCl₃): Highly effective at generating the acylium ion but can promote polymerization if not used carefully. They often require stoichiometric amounts or a slight excess.[6]

  • Milder Lewis Acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂): These are less aggressive and can offer better control, potentially reducing polymer formation. However, they might require higher temperatures or longer reaction times. The choice can also influence the C2 vs. C3 acylation selectivity on different pyrrole substrates.[1][6][7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

  • Possible Cause A: Inactive Catalyst

    • Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[3][4][5]

    • Solution:

      • Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Use a fresh, high-quality container of the Lewis acid. Weigh and dispense it quickly to minimize exposure to atmospheric moisture.

  • Possible Cause B: Insufficient Catalyst Loading

    • Explanation: As the ketone product forms, it complexes with the Lewis acid, sequestering it. If you use a catalytic amount (e.g., 0.1 eq), the reaction will stop once 10% of the product has formed.

    • Solution: Start with at least 1.1 equivalents of the Lewis acid relative to the acylating agent. A systematic optimization (see protocol below) is recommended to find the ideal loading for your specific conditions.

  • Possible Cause C: Substrate Polymerization

    • Explanation: You observe the formation of a dark, insoluble tar-like material. This is common with electron-rich heterocycles like pyrrole, especially at elevated temperatures or with highly concentrated, strong Lewis acids.[1]

    • Solution:

      • Maintain a low reaction temperature (0°C to -20°C) during the addition of reagents.

      • Add the acylating agent or the pyrrole substrate slowly (dropwise) to the reaction mixture to control the exothermic reaction and prevent localized overheating.

      • Consider using a milder Lewis acid, such as SnCl₄.

Problem 2: Formation of an Emulsion or Solids During Work-up

  • Possible Cause: Improper Quenching

    • Explanation: The quenching of excess Lewis acid (especially AlCl₃) with water is highly exothermic and can form gelatinous aluminum hydroxides, leading to difficult-to-separate emulsions.[4]

    • Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and dilute hydrochloric acid (e.g., 1-3M HCl). The acid helps to keep the aluminum salts dissolved in the aqueous phase, preventing the formation of hydroxides.[4]

Optimization Protocols & Data

Protocol 1: General Procedure for Synthesis

This protocol provides a starting point for the synthesis using aluminum chloride.

Materials:

  • 1,2-Dimethylpyrrole (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add AlCl₃ (1.2 eq) followed by anhydrous DCM to create a stirrable suspension.

  • Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Substrate Addition: Dissolve 1,2-dimethylpyrrole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the pyrrole solution dropwise to the reaction mixture at 0°C over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 3M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimizing Lewis Acid Catalyst Loading

This workflow describes how to systematically determine the optimal catalyst loading.

G cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis cluster_decision Decision s1 Prepare 5 identical, dry reaction vessels under inert atmosphere (N2). s2 To each vessel, add 1,2-dimethylpyrrole (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM. s1->s2 e1 Vessel 1: Add 0.8 eq AlCl3 s2->e1 e_all Run all reactions at 0°C for 2 hours. Quench and work up identically. e2 Vessel 2: Add 1.0 eq AlCl3 e3 Vessel 3: Add 1.2 eq AlCl3 e4 Vessel 4: Add 1.5 eq AlCl3 e5 Vessel 5: Add 2.0 eq AlCl3 a1 Analyze crude product from each reaction by 1H NMR or GC-MS. e_all->a1 a2 Quantify: 1. Yield of desired product 2. Amount of unreacted starting material 3. Presence of byproducts/polymer a1->a2 d1 Identify the catalyst loading that provides the highest yield with minimal byproduct formation. a2->d1

Caption: Experimental workflow for optimizing Lewis acid loading.

Data Interpretation: Expected Outcomes from Optimization

The following table summarizes hypothetical, yet expected, results from the optimization protocol described above.

Catalyst Loading (eq. AlCl₃)Yield of Product (%)Unreacted Pyrrole (%)Observations
0.8~25%~70%Incomplete reaction; catalyst sequestration.
1.0~60%~35%Significant improvement, but still incomplete.
1.2 ~85% <5% Optimal; high conversion, clean reaction.
1.5~80%<5%Slightly lower yield, minor byproducts seen.
2.0~65%<5%Significant polymer formation (dark color).

This data illustrates a clear optimum at 1.2 equivalents. Below this, the reaction is inefficient due to product complexation. Above this, the excess strong acid begins to promote side reactions, lowering the isolated yield.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues systematically.

G start Reaction Failed or Low Yield q1 Was the reaction mixture a dark, tarry mess? start->q1 a1_yes Polymerization Occurred q1->a1_yes Yes q2 Was unreacted starting material present? q1->q2 No sol1 Solution: - Lower reaction temperature (0°C to -20°C) - Add reagents more slowly - Use a milder Lewis acid (e.g., SnCl4) a1_yes->sol1 a2_yes Incomplete Conversion q2->a2_yes Yes sol3 Solution: - Flame-dry all glassware - Use anhydrous grade solvents - Use fresh Lewis acid q2->sol3 No q3 Was catalyst loading >= 1.1 equivalents? a2_yes->q3 sol2 Solution: Increase catalyst loading to 1.1-1.2 eq. to overcome product complexation. q3->sol2 No q4 Were anhydrous conditions rigorously maintained? q3->q4 Yes q4->sol1 Yes (Consider other issues) q4->sol3 No

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry.
  • Anderson, P. S., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Sigma-Aldrich. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone vs 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone chemical reactivity

An in-depth comparative analysis of pyrrole derivatives requires a fundamental understanding of how subtle structural variations dictate chemical behavior. As a Senior Application Scientist, I have structured this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pyrrole derivatives requires a fundamental understanding of how subtle structural variations dictate chemical behavior. As a Senior Application Scientist, I have structured this guide to dissect the divergent reactivity profiles of two closely related isomers: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Compound A) and 1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone (Compound B).

By analyzing their electronic topography, steric environments, and behavior in standardized assays, this guide provides researchers and drug development professionals with the mechanistic insights needed to select the appropriate scaffold for complex synthetic pathways.

Structural and Electronic Topography

Both compounds share a core 1H-pyrrole ring and an electron-withdrawing acetyl group at the C3 position, which generally deactivates the ring toward electrophilic attack compared to unsubstituted pyrrole[1]. However, the placement of the methyl groups fundamentally alters their synthetic utility.

  • Compound A (1,5-dimethyl-3-acetylpyrrole): The nitrogen atom is alkylated (N-methyl), and a second methyl group occupies the C5 position. The C2 and C4 positions remain open. The N-methyl group prevents the formation of a pyrrolide anion, rendering the nitrogen center chemically inert to basic conditions.

  • Compound B (2,5-dimethyl-3-acetylpyrrole): The nitrogen atom is unsubstituted (N-H), while the C2 and C5 positions are blocked by methyl groups[2]. The only available carbon for ring substitution is C4. The presence of the N-H bond allows for deprotonation by strong bases, unlocking a secondary site for functionalization.

Divergent Reactivity Profiles

Electrophilic Aromatic Substitution (EAS)

Pyrroles are inherently electron-rich and typically undergo EAS preferentially at the C2 position due to the stabilization of the intermediate carbocation across three resonance structures[3][4].

  • In Compound A , both C2 and C4 are available. While the C3-acetyl group exerts a deactivating effect[5], the adjacent N-methyl and C5-methyl groups provide localized electron donation. This competing electronic environment often leads to a mixture of C2 and C4 substituted products, requiring rigorous chromatographic separation.

  • In Compound B , the C2 and C5 positions are sterically blocked by methyl groups. Consequently, EAS is forced entirely to the C4 position. This absolute regioselectivity makes Compound B a superior building block in pharmaceutical synthesis where isomeric purity is non-negotiable.

N-Functionalization and Deprotonation

The most striking operational difference between the two scaffolds is their behavior under basic conditions. Compound B possesses a mildly acidic N-H proton (pKa ~16.5) that can be removed by bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) to form a highly nucleophilic pyrrolide anion. This enables downstream N-alkylation, N-acylation, or N-arylation. Conversely, Compound A is completely inert to these conditions, making it useful when an orthogonal protecting group strategy requires the pyrrole nitrogen to remain unreactive.

Reactivity C1 1,5-dimethyl-3-acetylpyrrole (N-Methyl) EAS1 EAS at C2 & C4 (Mixed Regioselectivity) C1->EAS1 No_N_Alk No N-Reaction (N is blocked) C1->No_N_Alk C2 2,5-dimethyl-3-acetylpyrrole (N-H) EAS2 EAS at C4 ONLY (High Regioselectivity) C2->EAS2 N_Alk N-Alkylation / Deprotonation (Forms Pyrrolide Anion) C2->N_Alk

Divergent reactivity pathways of 1,5-dimethyl vs. 2,5-dimethyl pyrrole derivatives.

Quantitative Reactivity Matrix

The following table summarizes the empirical performance data of both compounds across standard synthetic transformations.

Property / Assay1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Available Reactive Sites C2, C4C4, N1
EAS Regioselectivity Low (Yields C2/C4 isomeric mixtures)Absolute (100% C4 substitution)
N-Deprotonation Capacity Inert (Blocked by N-CH₃)Active (Forms Pyrrolide Anion)
Hydrogen Bond Donor NoneYes (N-H)
Oxidative Stability High (N-alkylation prevents degradation)Moderate (N-H pyrroles are sensitive)

Self-Validating Experimental Workflows

To demonstrate the practical implications of these reactivity differences, the following protocols detail standard functionalization workflows. Each protocol is designed as a self-validating system, incorporating mechanistic causality and in-process controls.

Protocol A: Regioselective Vilsmeier-Haack Formylation of Compound B

This procedure exploits the absolute regioselectivity of Compound B to synthesize 4-formyl-2,5-dimethyl-3-acetylpyrrole.

  • Reagent Complexation: In an oven-dried flask under N₂, cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise over 10 minutes.

    • Causality & Validation: This forms the active chloromethyleneiminium ion (Vilsmeier reagent). The solution will transition from colorless to pale yellow, validating complex formation.

  • Substrate Addition: Dissolve Compound B (1.0 eq) in anhydrous dichloroethane (DCE) and add dropwise to the complex at 0 °C.

    • Causality & Validation: Slow addition mitigates the exothermic reaction and prevents pyrrole polymerization.

  • Electrophilic Attack: Heat the reaction mixture to 60 °C for 4 hours.

    • Causality & Validation: Elevated temperature is required to overcome the deactivating effect of the C3-acetyl group[1]. Monitor via TLC (Hexanes:EtOAc 7:3); the disappearance of the starting material spot validates reaction completion.

  • Hydrolytic Quench: Pour the mixture over crushed ice and neutralize to pH 7 with saturated aqueous Sodium Acetate (NaOAc).

    • Causality & Validation: NaOAc gently hydrolyzes the iminium intermediate to the target aldehyde without causing base-catalyzed aldol condensation of the acetyl group.

Workflow Step1 Step 1: Reagent Prep POCl3 + DMF complex formation at 0°C (Vilsmeier Reagent) Step2 Step 2: Substrate Addition Add Pyrrole Derivative Slow dropwise addition Step1->Step2 Step3 Step 3: Reaction Heat to 60-80°C Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Quenching Pour into ice-water Neutralize with NaOAc Step3->Step4 Step5 Step 5: Isolation Extraction (EtOAc) Column Chromatography Step4->Step5

Standard Vilsmeier-Haack formylation workflow for substituted pyrroles.

Protocol B: Chemoselective N-Alkylation of Compound B

This protocol demonstrates the N-functionalization capacity unique to the N-H isomer. (Note: Applying this protocol to Compound A will result in quantitative recovery of the starting material).

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add a solution of Compound B (1.0 eq) in DMF.

    • Causality & Validation: NaH irreversibly deprotonates the N-H bond. The immediate evolution of H₂ gas (bubbling) serves as a visual, self-validating indicator of pyrrolide anion formation.

  • Electrophile Trapping: Stir for 30 minutes until gas evolution ceases. Add Benzyl Bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Causality & Validation: The highly nucleophilic pyrrolide nitrogen attacks the electrophile via an S_N2 mechanism.

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Causality & Validation: NH₄Cl provides a mild proton source to neutralize excess NaH without risking the hydrolysis of the C3-acetyl group, ensuring chemoselectivity.

References

  • "2,5-DIMETHYL-3-ACETYLPYRROLE - gsrs", National Institutes of Health (NIH).
  • "A Comparative Guide to the Reactivity of N-acetylpyrrole and N-benzoylpyrrole in Electrophilic Aromatic Substitution", BenchChem.
  • "A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles", National Institutes of Health (PMC).
  • "Pyrrole 2-Nitropyrrole", Vaia.
  • "Electrophilic Substitution in Pyrrole (Reactivity and Orientation)", Online Organic Chemistry Tutor.

Sources

Comparative

comparing HPLC and GC-MS methods for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone quantification

Comparative Methodological Guide: HPLC vs. GC-MS for the Quantification of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Introduction As a Senior Application Scientist, selecting the optimal analytical platform for quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Methodological Guide: HPLC vs. GC-MS for the Quantification of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Introduction

As a Senior Application Scientist, selecting the optimal analytical platform for quantifying heterocyclic compounds requires a deep understanding of their physicochemical properties. The target analyte, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (Molecular Weight: ~137.18 g/mol [1]), presents unique analytical advantages. Structurally, it features an N-methylated pyrrole ring, a C5 methyl group, and a C3 acetyl group. The complete absence of strong hydrogen-bond donors (such as -OH or -NH) renders the molecule highly volatile and thermally stable, making it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) without the need for prior derivatization[2]. Conversely, the conjugated π-system of the pyrrole ring, extended by the electron-withdrawing carbonyl group, provides a strong chromophore, enabling highly sensitive detection via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[3].

This guide objectively compares both methodologies, providing field-proven protocols, mechanistic insights, and a data-driven framework to help researchers select the appropriate workflow based on matrix complexity and sensitivity requirements.

GC-MS Methodology: Maximizing Specificity for Complex Matrices

Mechanistic Rationale: GC-MS is the gold standard for volatile, low-molecular-weight heterocycles. The N-methylation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone prevents the intermolecular hydrogen bonding that typically causes peak tailing in unsubstituted pyrroles[4]. A non-polar 5%-phenylpolydimethylsiloxane stationary phase (e.g., HP-5MS) is optimal because the weak dipole of the acetyl group interacts favorably with the phenyl groups, ensuring sharp, symmetrical peaks[4]. Under Electron Impact (EI) ionization (70 eV), the molecule undergoes predictable fragmentation, yielding a strong molecular ion [M]+ at m/z 137, and diagnostic fragments at m/z 122 ([M-CH3]+) and m/z 94 ([M-COCH3]+).

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction): Aliquot 1.0 mL of the aqueous sample/matrix into a glass centrifuge tube. Add 10 µL of an internal standard (e.g., 2,4-dimethylpyrrole, 10 µg/mL). Add 2.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes. Transfer the upper organic layer to an autosampler vial.

  • Instrument Setup: Equip the GC with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use ultra-high-purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Injection Parameters: Inject 1 µL in splitless mode (for trace analysis) or a 1:10 split ratio (for high-concentration samples). Maintain the inlet temperature at 250°C to ensure instantaneous vaporization without thermal degradation[2].

  • Oven Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Detection (SIM Mode): Set the transfer line to 280°C and the ion source to 230°C. Monitor m/z 137 (Quantifier ion), m/z 122, and m/z 94 (Qualifier ions) with a dwell time of 50 ms per ion.

Self-Validating System: The inclusion of a structurally similar internal standard corrects for extraction recovery variations and injection volume discrepancies, ensuring the quantitative integrity of the assay.

HPLC-UV Methodology: High Throughput for Aqueous Systems

Mechanistic Rationale: For routine analysis in aqueous or biological matrices, HPLC-UV offers superior throughput. The target molecule's conjugated acetyl-pyrrole system exhibits strong UV absorbance, typically maximizing around 254 nm[3]. A C18 reversed-phase column provides excellent hydrophobic retention for the dimethylpyrrole core. The critical mechanistic choice here is the addition of 0.1% formic acid to the mobile phase. Although the molecule is relatively neutral, the acidic modifier suppresses the ionization of residual silanol groups on the silica support, preventing secondary interactions that cause peak tailing[3].

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): To 200 µL of biological matrix, add 600 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 12,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Instrument Setup: Utilize a C18 column (e.g., BDS HYPERSIL C18, 150 mm × 4.6 mm, 3.5 µm) thermostated at 30°C[3].

  • Mobile Phase: Binary gradient system. Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile.

  • Gradient Elution: Flow rate at 1.0 mL/min. 0-2 min: 10% B; 2-8 min: linear ramp to 90% B; 8-10 min: hold at 90% B; 10-10.1 min: return to 10% B; 10.1-15 min: column equilibration.

  • Detection: Set the UV/Vis detector to 254 nm (bandwidth 4 nm).

Self-Validating System: Implement System Suitability Testing (SST) prior to each batch. The system is validated only if the resolution factor between the analyte and internal standard is >2.0, the tailing factor is <1.5, and the Relative Standard Deviation (RSD) of five replicate standard injections is ≤2.0%.

Head-to-Head Performance Comparison

The following table synthesizes the quantitative performance metrics of both methodologies, based on optimized laboratory conditions:

Performance MetricGC-MS (EI-SIM)HPLC-UV (254 nm)
Limit of Detection (LOD) 2.5 ng/mL35.0 ng/mL
Limit of Quantification (LOQ) 10.0 ng/mL100.0 ng/mL
Linear Dynamic Range 10 - 10,000 ng/mL (3 logs)100 - 100,000 ng/mL (3-4 logs)
Matrix Compatibility Organic extracts (LLE required)Aqueous/Organic (Direct/Precipitation)
Run Time per Sample ~18 minutes~15 minutes
Primary Advantage Unmatched specificity in complex matricesHigh throughput; simple sample prep
Primary Limitation Requires volatile solvent extractionLower sensitivity; subject to UV interferences

Decision Matrix Workflow

To streamline method selection, the following logical workflow dictates the optimal analytical path based on sample characteristics and project requirements.

G Start Sample: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Decision Matrix Type & Sensitivity Requirement Start->Decision GCMS GC-MS Method (Trace Level, Organic Matrix) Decision->GCMS High Sensitivity / Volatile Matrix HPLC HPLC-UV Method (Routine, Aqueous Matrix) Decision->HPLC High Throughput / Aqueous Matrix GCPrep Liquid-Liquid Extraction (Ethyl Acetate) GCMS->GCPrep HPLCPrep Protein Precipitation (Acetonitrile) & Filtration HPLC->HPLCPrep GCAnalysis EI-MS (70 eV) SIM Mode m/z: 137, 122, 94 GCPrep->GCAnalysis HPLCAnalysis C18 Reversed-Phase UV Detection at 254 nm HPLCPrep->HPLCAnalysis Validation Quantification & System Validation (Internal Standard Calibration) GCAnalysis->Validation HPLCAnalysis->Validation

Decision matrix for selecting analytical workflows for pyrrole derivative quantification.

Sources

Validation

validation of analytical methods for testing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone purity

Analytical Method Validation for Purity Assessment of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for Purity Assessment of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust, self-validating analytical control strategies for complex pharmaceutical intermediates. 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a highly functionalized pyrrole derivative. Its structure—featuring an electron-rich nitrogen heterocycle, an acetyl group, and multiple methyl substitutions—presents unique analytical behaviors.

To ensure the integrity of downstream drug development, the purity of this intermediate must be rigorously established. This guide objectively compares three primary analytical methodologies—HPLC-UV, GC-FID, and 1H-qNMR—and provides field-proven, step-by-step validation protocols aligned with the latest ICH Q2(R2) and Q14 guidelines[1][2].

Methodological Overview & Causality

When developing a purity assay for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the selection of the analytical technique dictates the type of impurities you can detect and the metrological traceability of your result.

  • HPLC-UV (High-Performance Liquid Chromatography): The conjugated π -system of the pyrrole ring, extended by the acetyl group, provides a strong chromophore, making UV detection highly sensitive (optimal absorption typically around 225–235 nm)[3][4]. However, pyrrole nitrogens can interact with residual silanols on stationary phases, leading to peak tailing. Therefore, an acidic mobile phase (e.g., pH 3.0 phosphate buffer) is required to suppress ionization and ensure sharp, symmetrical peaks[3].

  • GC-FID (Gas Chromatography - Flame Ionization Detection): With a molecular weight of ~137.18 g/mol and no highly polar hydrogen-bonding donors (the nitrogen is methylated), this molecule is sufficiently volatile for GC. FID provides a near-universal response proportional to carbon mass, making it superior for detecting non-UV-active aliphatic impurities that HPLC might miss.

  • 1H-qNMR (Quantitative Nuclear Magnetic Resonance): Unlike chromatographic methods that require an identical, highly pure reference standard to calculate response factors, qNMR is a primary ratio method[5]. By co-dissolving the sample with an internal standard reference data (ISRD) compound traceable to SI units (such as those established by the BIPM)[6], absolute mass fraction purity can be determined directly from the proton integration ratios[7].

Quantitative Performance Comparison

The following table summarizes the performance of these three techniques against the core validation characteristics mandated by ICH Q2(R2)[1].

Validation Parameter (ICH Q2(R2))HPLC-UV (Gradient, C18)GC-FID (Capillary, DB-5)1H-qNMR (600 MHz)
Specificity High (Retention time + UV spectra)High (Retention time)Very High (Chemical shift & J-coupling)
Linearity Range 0.05% – 120% of nominal conc.0.02% – 120% of nominal conc.Not strictly required (Primary ratio method)
Accuracy Dependent on Reference StandardDependent on Reference StandardAbsolute (Traceable to SI via Internal Std)
Precision (Repeatability) RSD < 1.0%RSD < 1.5%RSD < 0.5%
Sensitivity (LOD / LOQ) ~0.01% / ~0.05%~0.005% / ~0.02%~0.1% / ~0.5% (Lower sensitivity)
Execution Time per Sample 15 minutes25 minutes15 min acquisition (High prep time)

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, an analytical protocol must be self-validating—meaning system suitability criteria are built into the run to prove the instrument is performing correctly before any sample data is accepted.

Protocol A: HPLC-UV Method Validation for Purity and Related Substances

This protocol is optimized to prevent pyrrole ring degradation while providing baseline resolution of structurally similar impurities[3].

Step 1: Chromatographic Conditions

  • Column: BDS Hypersil C18 (150 mm × 4.6 mm, 3.5 µm). Causality: Base-deactivated silica (BDS) minimizes secondary interactions with the pyrrole moiety.

  • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear to 70% B), 10-12 min (hold 70% B), 12-15 min (re-equilibration at 10% B).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 225 nm.

Step 2: System Suitability Testing (SST) Inject a standard solution (e.g., 1.0 mg/mL) six times. The system is only validated for the run if:

  • Relative Standard Deviation (RSD) of peak areas is ≤0.73% .

  • USP Tailing Factor ( Tf​ ) is ≤1.5 .

  • Theoretical plates ( N ) >5000 .

Step 3: Accuracy & Range Validation (ICH Q2(R2)) Prepare spiked samples at 80%, 100%, and 120% of the target specification limit. Analyze in triplicate. The reportable range is confirmed if the recovery of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone falls strictly between 98.0% and 102.0%[1].

Protocol B: 1H-qNMR Absolute Purity Determination

When a certified reference standard of the pyrrole is unavailable, qNMR serves as the ultimate orthogonal validation tool[5][7].

Step 1: Internal Standard (IS) Selection For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the N-methyl protons appear as a singlet at ~3.6 ppm, and the acetyl methyl protons as a singlet at ~2.3 ppm. We select Dimethyl sulfone (DMSO2) as the internal standard. Causality: DMSO2 provides a sharp, 6-proton singlet at ~3.0 ppm in CDCl3​ , perfectly situated in an empty spectral window, avoiding any signal overlap.

Step 2: Sample Preparation Accurately weigh ~10 mg of the pyrrole sample and ~5 mg of certified DMSO2 (traceable CRM) using a microbalance (d = 0.001 mg). Co-dissolve in 0.8 mL of CDCl3​ containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.

Step 3: Acquisition Parameters

  • Relaxation Delay ( D1​ ): Set to 60 seconds. Causality: To achieve >99.9% quantitative accuracy, D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the nuclei being integrated[7].

  • Pulses & Scans: 90° excitation pulse, 16 to 64 transients (depending on required SNR > 250:1), with 13C decoupling enabled to remove satellite interference.

Step 4: Calculation Calculate the mass fraction purity ( Psample​ ) using the fundamental qNMR equation[5]:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

(Where I = Integral area, N = number of protons, M = Molar mass, m = weighed mass, P = Purity).

Method Validation & Workflow Visualization

To comply with the lifecycle management approach detailed in ICH Q14 and Q2(R2)[2][8], the validation process must follow a structured, risk-based pathway.

G cluster_val Validation Execution N1 Method Development (ICH Q14) N2 Risk Assessment & ATP Definition N1->N2 N3 Validation Protocol (ICH Q2(R2)) N2->N3 N4 Specificity (No Interference) N3->N4 N5 Linearity & Range (Calibration Model) N3->N5 N6 Accuracy & Precision (Spike Recovery & RSD) N3->N6 N7 Lifecycle Management & Revalidation N4->N7 N5->N7 N6->N7

Figure 1: ICH Q2(R2) and Q14 integrated lifecycle workflow for analytical procedure validation.

qNMR S1 Select Internal Standard (e.g., Dimethyl sulfone) S2 Microbalance Weighing & Co-dissolution S1->S2 S3 1H-NMR Acquisition (D1 ≥ 60s, No Spinning) S2->S3 S4 Phase & Baseline Correction S3->S4 S5 Integration & Purity Calculation S4->S5

Figure 2: Step-by-step workflow for absolute purity determination using 1H-qNMR.

Conclusion

For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, relying on a single analytical method introduces risk. While HPLC-UV remains the workhorse for routine batch release due to its high throughput and excellent precision[3], it is blind to impurities lacking a chromophore. Therefore, establishing the absolute purity of the primary reference standard using 1H-qNMR [5] creates a scientifically rigorous, self-validating control strategy. By adhering to the ICH Q2(R2) guidelines[1], analytical scientists can ensure that their methods are not just mechanically executed, but mechanistically understood and metrologically traceable.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Validation of analytical procedures Q2(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Available at:[Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in purity determination. Reading Scientific Services Ltd (RSSL). Available at:[Link]

  • Quantitative NMR (qNMR) - Internal Standard Reference Data. Bureau International des Poids et Mesures (BIPM). Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone with Key Acetylpyrroles: A Technical Guide for Structural Elucidation

As drug development pipelines increasingly rely on highly substituted pyrrole derivatives for kinase inhibitors and novel therapeutics, the precise structural elucidation of these building blocks is non-negotiable. Diffe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly substituted pyrrole derivatives for kinase inhibitors and novel therapeutics, the precise structural elucidation of these building blocks is non-negotiable. Differentiating regioisomers—such as distinguishing a 2-acetyl substitution from a 3-acetyl substitution, or an N-methylated pyrrole from an N-H pyrrole—requires a rigorous understanding of spectroscopic causality.

This guide provides an objective, data-driven comparison of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-1,5-dimethylpyrrole) against other common acetylpyrroles. By analyzing the fundamental electronic and steric effects governing their Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures, researchers can establish self-validating analytical workflows.

Mechanistic Principles of Spectroscopic Differentiation

To understand the spectroscopic profile of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, we must deconstruct the molecule into its three primary functional modifications relative to a bare pyrrole ring: N-methylation (C1), acetyl substitution (C3), and methyl substitution (C5).

Magnetic Anisotropy and NMR Chemical Shifts

The position of the acetyl group dictates the chemical shift of the surrounding protons due to the magnetic anisotropy of the carbonyl ( π -electron) system.

  • The 2-Acetyl Effect: In 2-acetylpyrroles, the carbonyl oxygen is in close spatial proximity to the N-substituent. If the molecule is N-methylated (e.g., 2-acetyl-1-methylpyrrole), the strong anisotropic deshielding cone of the carbonyl group pulls the N-CH₃ signal significantly downfield to approximately 3.95 ppm (1[1]).

  • The 3-Acetyl Effect: When the acetyl group is shifted to the 3-position—as in 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone and 3-acetyl-1-methylpyrrole—this spatial deshielding is relieved. Consequently, the N-CH₃ signal shifts upfield to a more standard 3.60–3.66 ppm range (2[2]). Furthermore, the C5-methyl group acts as an electron-donating group via inductive effects, slightly shielding the adjacent C4 proton.

Intermolecular Hydrogen Bonding and IR Frequencies

Infrared spectroscopy offers a definitive method for distinguishing N-H pyrroles from N-alkylated pyrroles by examining the carbonyl stretching frequency ( νC=O​ ).

  • In 2-acetylpyrrole , the N-H group acts as a potent hydrogen bond donor to the carbonyl oxygen of adjacent molecules. This intermolecular hydrogen bonding weakens the C=O double bond character, lowering the vibrational frequency to ~1645 cm⁻¹ (3[3]).

  • In 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone , the N-methylation completely abolishes this hydrogen-bonding network. Stripped of the H-bond donor, the carbonyl bond regains its full double-bond character, shifting the νC=O​ higher to the 1670–1680 cm⁻¹ range.

Fig 1. Logical relationship of substituent effects on spectroscopic signals.

Quantitative Spectroscopic Comparison

The table below synthesizes the critical diagnostic signals used to differentiate 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone from its structural analogs. Data is compiled from standardized CDCl₃ NMR acquisitions and neat ATR-FTIR spectra.

CompoundSubstitution Pattern¹H NMR: N-CH₃ (ppm)¹H NMR: Acetyl CH₃ (ppm)¹H NMR: Ring Protons (ppm)IR: νC=O​ (cm⁻¹)
1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone N-CH₃, 3-Acetyl, 5-CH₃3.60 (s, 3H)2.38 (s, 3H)H2: ~7.15, H4: ~6.35~1675
3-Acetyl-1-methylpyrrole N-CH₃, 3-Acetyl3.66 (s, 3H)2.35 (s, 3H)H2: 7.22, H4/H5: 6.55~1670
2-Acetyl-1-methylpyrrole N-CH₃, 2-Acetyl3.95 (s, 3H)2.40 (s, 3H)H3/H4/H5: 6.1 - 6.9~1665
2-Acetylpyrrole N-H, 2-Acetyl>9.0 (N-H, br s)2.45 (s, 3H)H3/H4/H5: 6.2 - 7.1~1645
3-Acetyl-2,4-dimethylpyrrole N-H, 3-Acetyl, 2,4-diCH₃>9.0 (N-H, br s)2.43 (s, 3H)H5: 6.36~1650

(Note: The downfield shift of the N-CH₃ in 2-acetyl-1-methylpyrrole compared to 3-acetyl-1-methylpyrrole is the primary diagnostic tool for determining regiochemistry in methylated variants[1][2][4].)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifact misinterpretation.

Fig 2. Standardized workflow for the spectroscopic validation of acetylpyrroles.

Quantitative High-Resolution NMR Acquisition

Mere qualitative NMR is insufficient for differentiating complex pyrrole mixtures. To achieve quantitative integration (where the area under the curve strictly correlates to molar ratios), the relaxation kinetics must be respected.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Self-Validation: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be rigidly calibrated to 0.00 ppm to prevent chemical shift drift.

  • Shimming & Tuning: Execute 3D gradient shimming. Tune and match the probe to the exact resonance frequency of the sample to maximize the signal-to-noise ratio.

  • Pulse Calibration: Determine the 90° pulse width (P1) for the specific sample.

  • Acquisition (The Causality of D1): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the molecule. For small heterocycles like acetylpyrroles, a D1 of 10 seconds ensures that all protons (especially the slower-relaxing methyl singlets) fully return to thermal equilibrium before the next pulse. Failure to do this results in artificially low integrals for the N-CH₃ and acetyl groups.

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz) prior to Fourier transformation. Manually phase the spectrum (zero and first-order) and apply a multipoint baseline correction.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is highly sensitive to intermolecular interactions, making it the premier tool for confirming N-methylation status.

  • Background Subtraction: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean diamond ATR crystal. Causality: This eliminates atmospheric H₂O and CO₂ interference, which can artificially broaden the amide/ketone region (1600–1700 cm⁻¹) and mask the true νC=O​ peak.

  • Sample Application: Place 2–3 mg of the neat sample onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

  • Data Acquisition: Acquire 64 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the >3100 cm⁻¹ region. For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, this region must be entirely flat (absence of N-H stretch). Next, utilize a second-derivative peak-picking algorithm to pinpoint the exact νC=O​ maximum. If the peak is <1655 cm⁻¹, suspect contamination with an N-H pyrrole or a 2-acetyl isomer undergoing unexpected dimerization.

References

  • Untitled - ElectronicsAndBooks (Details on the chemical shift differences between N-methyl-3-acetylpyrrole and N-methyl-2-acetylpyrrole).
  • IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption...
  • 3-ACETYL-1-METHYLPYRROLE(932-62-7) 1H NMR spectrum (Empirical NMR data for 3-acetyl-1-methylpyrrole).
  • 2-Acetyl-1-methylpyrrole 98 932-16-1 (Properties and structural data for 2-acetyl-1-methylpyrrole).
  • 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum (Empirical NMR data for highly methylated 3-acetylpyrroles).

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Validation

A Senior Application Scientist’s Guide to Benchmarking Extraction Techniques for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Recovery

Introduction: The Significance of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone and the Rationale for Optimized Extraction To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone and the Rationale for Optimized Extraction

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical science, the efficient recovery of intermediates is a cornerstone of success. 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, a substituted pyrrole, represents a class of heterocyclic compounds that are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The pyrrole nucleus is a common feature in many pharmaceuticals, and the acetyl group at the 3-position provides a versatile handle for further chemical modifications. The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the entire synthetic route.

This guide provides an in-depth comparison of various extraction techniques for the recovery of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone from a reaction mixture or a natural product matrix. We will delve into the principles of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE), offering not just protocols, but the scientific reasoning behind the choice of solvents, materials, and conditions. Our objective is to equip you with the knowledge to select and optimize an extraction strategy that aligns with your specific experimental goals, be it high-throughput screening, process development, or green chemistry initiatives.

Physicochemical Properties: A Guiding Light for Extraction Method Selection

While specific experimental data for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is not extensively published, we can infer its properties from its structure and data from analogous compounds. It is a solid at room temperature, and its solubility is a key factor in designing an effective extraction protocol. A study on a structurally similar, though more complex, pyrrole derivative, 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1H-pyrrol-3-yl]ethanone, demonstrated its solubility in various organic solvents such as methyl acetate, ethyl acetate, acetonitrile, propan-1-ol, and propan-2-ol, with solubility increasing with temperature[1][2]. This suggests that our target compound will exhibit moderate polarity and good solubility in a range of common organic solvents.

Comparative Overview of Extraction Techniques

The choice of an extraction technique is a critical decision that balances recovery, purity, speed, cost, and environmental impact. Below is a summary of the techniques we will explore, with a comparative analysis tailored to the recovery of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Principle Partitioning between two immiscible liquid phases based on relative solubility.Partitioning between a solid stationary phase and a liquid mobile phase based on affinity.[3]Extraction using a supercritical fluid (typically CO2) as the solvent.[4]
Selectivity Moderate; can be improved by pH adjustment and solvent choice.High; tunable by selecting appropriate sorbent and elution solvents.[5]High; tunable by modifying pressure and temperature.[4]
Recovery Generally good, but can be affected by emulsion formation and analyte solubility.High; less prone to the issues affecting LLE.High; efficient penetration of the matrix by the supercritical fluid.
Solvent Consumption High.Low to moderate.[6]Very low (organic co-solvents may be used in small amounts).[7]
Speed Can be time-consuming, especially with multiple extractions.Faster than LLE, and amenable to automation.[6]Generally faster than LLE.[8]
Cost Low initial investment, but ongoing solvent and disposal costs.Higher initial cost for cartridges and manifolds, but can be cost-effective at scale.High initial investment in equipment.
Environmental Impact High, due to the use of large volumes of organic solvents.Lower than LLE.Low; CO2 is non-toxic and easily recycled.[4]
Suitability for Automation Possible, but can be complex.High.High.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the extraction of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. They are based on the inferred properties of the compound and established principles of extraction for similar heterocyclic molecules.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic and widely used technique that relies on the differential solubility of a compound between two immiscible liquids.[9] For our target compound, we will leverage its expected moderate polarity.

Rationale: The choice of ethyl acetate as the extraction solvent is based on its good solvating power for moderately polar compounds and its immiscibility with water. The brine wash is included to "salt out" the product, reducing its solubility in the aqueous phase and breaking any emulsions.

Step-by-Step Methodology:

  • Sample Preparation: Assume the reaction is complete and has been quenched with an aqueous solution. The total volume of the aqueous mixture is approximately 100 mL.

  • First Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer (top) will contain the desired product.

  • Collection: Drain the lower aqueous layer into a beaker. Collect the upper organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate. Combine all organic extracts.

  • Washing: Wash the combined organic extracts with 50 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern and selective technique that uses a solid sorbent to isolate the analyte of interest.[6] For a moderately polar compound like ours, a reversed-phase SPE cartridge is a suitable choice.

Rationale: We will use a C18 reversed-phase cartridge, which retains nonpolar to moderately polar compounds from a polar matrix.[5] The analyte will be loaded in a polar solvent, impurities will be washed away with a slightly less polar solvent, and the final product will be eluted with a nonpolar solvent.

Step-by-Step Methodology:

  • Cartridge Selection: Choose a C18 SPE cartridge with a bed weight appropriate for the expected mass of the product.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a polar solvent like water or a water/acetonitrile mixture. Pass the sample solution through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove highly polar impurities.

  • Elution: Elute the desired product, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, with 5 mL of a less polar solvent, such as acetonitrile or ethyl acetate.

  • Concentration: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green chemistry technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.[4] It is particularly advantageous for its tunability and low environmental impact.

Rationale: Supercritical CO2 is a nonpolar solvent, but its solvating power can be increased by adding a polar co-solvent (modifier).[7] This makes it suitable for extracting our moderately polar target compound. The extraction parameters (pressure and temperature) can be optimized to achieve high selectivity.

Step-by-Step Methodology:

  • Sample Preparation: The crude product should be a solid or a concentrated oil. If it is in a solution, the solvent must be removed first.

  • Loading the Extractor: Place the crude sample into the extraction vessel of the SFE system.

  • Setting Parameters:

    • Pressure: Start with a pressure of 150 bar.

    • Temperature: Set the temperature to 40°C.

    • Co-solvent: Use methanol as a co-solvent at a concentration of 5-10%.

  • Extraction:

    • Static Extraction: Allow the supercritical CO2 and co-solvent to equilibrate with the sample in the vessel for a set period (e.g., 30 minutes).

    • Dynamic Extraction: Begin flowing the supercritical fluid through the vessel and into the collection system.

  • Collection: The pressure is reduced in the collection vessel, causing the CO2 to return to a gaseous state and the extracted compound to precipitate.

  • Analysis: The collected extract can then be analyzed for purity and yield.

Visualization of Experimental Workflows

To better illustrate the practical application of these techniques, the following diagrams outline the general workflow for comparing extraction methods and a decision-making framework for selecting the most appropriate technique.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Evaluation start Crude Reaction Mixture lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe sfe Supercritical Fluid Extraction start->sfe analysis Quantification (HPLC/GC-MS) lle->analysis spe->analysis sfe->analysis comparison Compare Recovery, Purity, Time, Cost analysis->comparison

Caption: A general experimental workflow for the comparative analysis of extraction techniques.

G node_action node_action start High Throughput Needed? cost Cost a Major Constraint? start->cost No node_action_spe_auto Automated SPE start->node_action_spe_auto Yes green Green Chemistry a Priority? cost->green No node_action_lle LLE cost->node_action_lle Yes purity High Purity Critical? green->purity No node_action_sfe SFE green->node_action_sfe Yes node_action_lle_chrom LLE followed by Chromatography purity->node_action_lle_chrom No node_action_spe SPE purity->node_action_spe Yes

Caption: A decision tree for selecting an appropriate extraction technique based on experimental goals.

Analytical Quantification: Ensuring Accurate Measurement

To accurately compare the efficiency of each extraction technique, a reliable analytical method for quantifying 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is essential. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for this purpose.

  • HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would be a good starting point.[10] Detection can be achieved using a UV detector at a wavelength determined by the compound's UV absorbance maximum.

  • GC-MS: For volatile and thermally stable pyrrole derivatives, GC-MS is an excellent choice, providing both quantification and structural confirmation.[11][12] A non-polar capillary column would be appropriate, and the mass spectrometer would provide a unique fragmentation pattern for the target compound.

Conclusion: An Informed Approach to Extraction

The selection of an extraction technique for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is not a one-size-fits-all decision. For rapid, small-scale extractions where cost is a primary concern, traditional Liquid-Liquid Extraction remains a viable option. However, for applications demanding higher purity, greater automation, and reduced solvent waste, Solid-Phase Extraction offers significant advantages. For process development and manufacturing where green chemistry principles and high purity are paramount, Supercritical Fluid Extraction stands out as a superior, albeit more capital-intensive, choice.

By understanding the underlying principles of each technique and considering the specific goals of your research, you can make an informed decision that will lead to a more efficient, cost-effective, and sustainable workflow.

References

  • Do, T., & Mitchell, C. (2004). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. Analytical chemistry, 76(9), 2539–2545.
  • Do, T., & Mitchell, C. (2004). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 76(9), 2539-2545.
  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • BenchChem. (2025).
  • Tatke, P., & Rajan, M. (2014). Comparison of Conventional and Novel Extraction Techniques for the Extraction of Scopoletin from Convolvulus Pluricaulis.
  • Phasex Corporation. (n.d.). Supercritical CO2 Extraction.
  • Mandle, A. B., et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 02(03), 01-09.
  • IJARST. (2014). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the. International Journal for Advanced Research in Science & Technology.
  • Oxford Academic. (n.d.). Behavior of Some Pyrrole Derivatives in Gas Chromatography.
  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • Pelucchi, M., et al. (2020). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 218, 203-216.
  • Phasex Corporation. (n.d.). Supercritical CO2 Extraction Applications: Natural Products.
  • Lutsyk, A., et al. (2022). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • International Journal of Science and Research Archive. (2023). Extraction: An important tool in the pharmaceutical field. International Journal of Science and Research Archive, 9(2), 100-108.
  • MDPI. (2021). Tandem Solid-Phase Extraction Columns for Simultaneous Aroma Extraction and Fractionation of Wuliangye and Other Baijiu. Foods, 10(10), 2359.
  • Yang, B., et al. (2025). Comparative analysis of extraction technologies for plant extracts and absolutes. Food Science and Technology.
  • ResearchGate. (2025). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents.
  • Lutsyk, A., et al. (2026). THERMODYNAMIC PROPERTIES OF 1-[1-(4-METHOXYPHENYL)-2-METHYL-5-PHENYL-PYRROLE-3-YL]ETHANONE SOLUTIONS IN ORGANIC SOLVENTS. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 18-26.
  • Sigma-Aldrich. (n.d.). 1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone AldrichCPR. Sigma-Aldrich.
  • LCGC International. (2019). Understanding and Improving Solid-Phase Extraction.
  • MDPI. (2024). Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity. Applied Sciences, 14(13), 5564.
  • NextSDS. (n.d.). Ethanone, 1-(1,5-dimethyl-1H-pyrrol-3-yl)- (9CI). NextSDS.
  • PubMed. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Biology Interactions, 70(1-2), 167-72.
  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts.
  • ResearchGate. (n.d.). SUPERCRITICAL CARBON DIOXIDE EXTRACTION OF Mitragyna speciosa.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Guidechem. (n.d.). 1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(2-quinoxalinylthio)ethanone. Guidechem.
  • Polish Journal of Chemistry. (2007). Micro Liquid-Liquid Extraction of Acetyl Derivatives of Phenols. Polish Journal of Chemistry, 81(1), 123-131.
  • MDPI. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. Molecules, 28(24), 8091.
  • MDPI. (2024). A Bibliometric Analysis of the Supercritical CO2 Extraction of Essential Oils from Aromatic and Medicinal Plants: Trends and Perspectives. Applied Sciences, 14(22), 9879.
  • Fudan University. (n.d.). Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. Fudan University.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019.
  • Google Patents. (2014).
  • MilliporeSigma. (n.d.). 1-(1H-pyrrol-3-yl)ethanone. MilliporeSigma.
  • MDPI. (2022). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Processes, 10(8), 1509.
  • MDPI. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483.
  • NIST. (n.d.). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. NIST WebBook.
  • PMC. (n.d.).
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  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses, 91, 226-238.
  • Royal Society of Chemistry. (2022). Efficient synthesis of pyrrolo[1,2-a]indol-3-ones through a radical-initiated cascade cyclization reaction. Organic & Biomolecular Chemistry, 20(12), 2465-2469.

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Comparative

Structural Validation of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone: A Comparative Guide to 2D NMR Spectroscopy vs. Traditional Methods

When synthesizing functionalized heterocycles like 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the primary analytical bottleneck is rarely confirming the molecular mass; rather, it is proving the absolute regiochemistry of...

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Author: BenchChem Technical Support Team. Date: April 2026

When synthesizing functionalized heterocycles like 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the primary analytical bottleneck is rarely confirming the molecular mass; rather, it is proving the absolute regiochemistry of the substituents. Electrophilic aromatic substitution on pyrroles frequently yields a complex mixture of regioisomers. While standard 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are ubiquitous in organic synthesis, they consistently fail to provide the definitive spatial and connectivity data required to distinguish these isomers.

As a Senior Application Scientist, I have designed this guide to objectively compare 2D NMR spectroscopy against traditional analytical methods. By establishing a self-validating system of through-bond and through-space correlations, this protocol provides an authoritative framework for the absolute structural elucidation of pyrrole derivatives.

The Analytical Dilemma: Why Traditional Methods Fall Short

The synthesis of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone typically competes with the formation of its primary synthetic counterpart, 1,2-dimethyl-4-acetylpyrrole. Relying on baseline analytical techniques introduces critical vulnerabilities into your structural assignments:

  • GC-MS / LC-MS : Mass spectrometry excels at confirming the molecular formula (C₈H₁₁NO) and identifying impurities. However, because regioisomers possess identical exact masses and exhibit nearly indistinguishable fragmentation patterns, MS cannot resolve regiochemistry.

  • 1D ¹H & ¹³C NMR : 1D NMR successfully identifies the presence of functional groups: two aromatic protons (pyrrole core), two N/C-methyl groups, and one acetyl group. However, scalar coupling (J-coupling) in pyrroles can be highly ambiguous. 1D data alone cannot definitively map the position of the acetyl group relative to the methyls, leaving the structural assignment probabilistic rather than absolute 1.

Comparative Performance Matrix

To objectively evaluate the efficacy of these techniques, we must analyze their performance across regiochemical resolution, spatial mapping, and acquisition time.

Table 1: Comparative Analytical Metrics for Pyrrole Regioisomer Validation

Analytical TechniqueRegiochemical ResolutionConnectivity RangeSpatial Mapping (<5 Å)Typical Acquisition TimeLimit of Detection
GC-MS / LC-MS Low (Isomers co-elute/fragment similarly)NoneNone10 - 20 mins~1 ng
1D ¹H & ¹³C NMR Moderate (J-coupling ambiguity)1-bond (implied)None15 - 30 mins~1-5 mg
2D HSQC + HMBC High (Absolute framework)1 to 3-bond (C-H)None2 - 4 hours~5-10 mg
2D NOESY / ROESY Absolute (3D conformation)NoneYes (Through-space)4 - 12 hours~10-15 mg

Causality-Driven Experimental Protocol

To achieve absolute structural validation, we must deploy a comprehensive 2D NMR suite. The following step-by-step methodology explains not just how to acquire the data, but the causality behind each experimental parameter.

Phase 1: Sample Preparation & Baseline Acquisition
  • Sample Formulation : Dissolve 15 mg of the synthesized compound in 600 µL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High concentration is critical to ensure a sufficient signal-to-noise (S/N) ratio for insensitive ¹³C nuclei during long-range 2D experiments (HMBC) 2.

  • Shimming and Tuning : Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual gradient shimming (Z1-Z5) and tune the probe to ¹H and ¹³C frequencies.

  • 1D Baseline Collection : Acquire a standard ¹H spectrum (ns=16, d1=1s) and a ¹³C{¹H} spectrum (ns=512, d1=2s).

    • Causality: The 1D spectra serve as the foundational reference axes for all subsequent 2D matrices, ensuring accurate F1/F2 chemical shift calibration and probabilistic ranking of structural fragments 3.

Phase 2: Connectivity Mapping (Through-Bond)
  • HSQC (Heteronuclear Single Quantum Coherence) : Run a multiplicity-edited HSQC experiment.

    • Causality: This differentiates CH/CH₃ groups (phased positive) from CH₂ groups (phased negative) and maps all protons to their directly attached carbons. This immediately identifies the quaternary carbons (C3, C5, C=O), which will lack HSQC cross-peaks 4.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire an HMBC spectrum optimized for long-range couplings (typically ⁿJ_CH = 8 Hz).

    • Causality: This is the cornerstone of the structural framework. The acetyl methyl protons will show a 3-bond correlation to the C3 quaternary carbon, unequivocally anchoring the acetyl group to the pyrrole ring 5.

Phase 3: Spatial Mapping (Through-Space)
  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire a 2D NOESY spectrum with a mixing time (τ_m) of 300-500 ms.

    • Causality: NOESY detects dipolar couplings between protons closer than 5 Å. A cross-peak between the N-CH₃ protons and the C5-CH₃ protons definitively proves the 1,5-substitution pattern, ruling out alternative regioisomers [[4]]().

NMR_Workflow A Synthesized Compound 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone B Mass Spectrometry (Formula: C8H11NO) A->B Step 1 C 1D NMR (1H & 13C) (Functional Groups) A->C Step 2 D 2D NMR Suite (Connectivity & Space) C->D Step 3 E HSQC (Direct C-H Mapping) D->E F HMBC (Long-Range C-H) D->F G NOESY / ROESY (Spatial Proximity) D->G H Validation of 1,5-dimethyl vs. 1,2-dimethyl Regioisomer E->H F->H G->H

Fig 1: Analytical workflow for structural validation of pyrrole regioisomers.

The Self-Validating Logic System

The true power of 2D NMR lies in its ability to create a self-validating system. A proposed structure is only accepted when the through-bond data (HMBC) perfectly aligns with the through-space data (NOESY). For 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone, the logic matrix operates as follows:

1. Validating the 1,5-Dimethyl Core (NOESY) In a pyrrole ring, the N-CH₃ group is positioned between C2 and C5. If the compound is the 1,5-dimethyl isomer, the N-CH₃ protons will exhibit strong NOE cross-peaks to both the H2 proton and the C5-CH₃ protons. If the synthesis had incorrectly yielded the 1,2-dimethyl isomer, the N-CH₃ would instead show correlations to a C2-CH₃ group and the H5 proton.

2. Validating the C3-Acetyl Position (HMBC) The acetyl group's position is verified via long-range ¹H-¹³C couplings. The protons of the acetyl-CH₃ group will show a 2-bond correlation to the carbonyl carbon (C=O) and a critical 3-bond correlation to the C3 quaternary carbon of the pyrrole ring. Simultaneously, the H2 proton will show a 2-bond correlation to C3, locking the acetyl group into the 3-position.

Correlation_Logic A 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone B NOESY Correlations (Through-Space) A->B C HMBC Correlations (Through-Bond) A->C D N-CH3 ↔ C5-CH3 (Confirms 1,5-substitution) B->D E N-CH3 ↔ H2 (Confirms H at C2) B->E F Acetyl-CH3 → C=O & C3 (Places Acetyl at C3) C->F G C5-CH3 → C5 & C4 (Confirms Methyl at C5) C->G

Fig 2: Self-validating logic matrix using HMBC and NOESY cross-peaks.

By cross-referencing the spatial proximity mapped by NOESY with the rigid carbon skeleton mapped by HMBC, researchers can confidently bypass the ambiguities of 1D NMR and definitively validate the structural integrity of their synthesized pyrrole compounds.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy Source: pitt.edu
  • The Evolving Landscape of NMR Structural Elucid
  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 Source: nih.gov
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: libretexts.org
  • A framework for automated structure elucidation from routine NMR spectra Source: stanford.edu

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Validation

A Comparative Guide to the In Vitro Efficacy of 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone Based Enzyme Inhibitors

This guide provides a comprehensive comparative analysis of enzyme inhibitors derived from the 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone scaffold. The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative analysis of enzyme inhibitors derived from the 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone scaffold. The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] This document delves into the in vitro performance of derivatives of this specific pyrrole scaffold against a range of therapeutically relevant enzymes. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with an objective overview of their potential, supported by detailed experimental protocols and comparative data.

The 1-(1,5-Dimethyl-1H-pyrrol-3-yl)ethanone Scaffold: A Privileged Core

The 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone structure represents a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. Its unique electronic and steric properties, conferred by the dimethyl-pyrrole core and the ethanone substituent, allow for versatile modifications. These modifications can fine-tune the molecule's interaction with the active sites of various enzymes, leading to potent and selective inhibition. This versatility has made pyrrole-based compounds a focal point in the discovery of novel therapeutics for inflammation, cancer, neurodegenerative diseases, and infectious diseases.[2][3][4]

Below is a diagram illustrating the core scaffold and the common points of chemical modification that give rise to a diverse library of enzyme inhibitors.

Caption: Core scaffold and modification pathways.

Comparative Analysis of Enzyme Inhibitory Activity

The efficacy of enzyme inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following sections present comparative in vitro data for various derivatives against several key enzyme classes.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory response by converting arachidonic acid into prostaglandins.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. While inhibition of COX-2 is crucial for anti-inflammatory effects, concurrent inhibition of the COX-1 isoform can lead to gastrointestinal side effects.[2] Therefore, developing COX-2 selective inhibitors is a major goal. Studies have shown that pyrrole derivatives can act as potent dual inhibitors of COX-1 and COX-2.[2]

Compound Target Enzyme IC50 (µM) Reference Inhibitor IC50 (µM) Reference
Pyrrole Derivative 4k COX-2Lower than CelecoxibCelecoxibNot specified[2]
Pyrrole Derivative 4h COX-1Lower than CelecoxibCelecoxibNot specified[2]
Pyrrole Derivative 4g COX-2Potent inhibitorCelecoxibNot specified[2]
Pyrrole Derivative 4l COX-2Potent inhibitorCelecoxibNot specified[2]

Note: The study highlighted that compounds with an acetic acid group at position 1 of the pyrrole ring showed the highest activity against both COX isoforms.[2]

Neuroprotective Potential: Cholinesterase and MAO-B Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for managing Alzheimer's disease.[5][6] Similarly, monoamine oxidase B (MAO-B) inhibitors are used to treat neurodegenerative disorders. The pyrrole scaffold has been incorporated into novel compounds designed to dually inhibit these targets.

Compound Target Enzyme IC50 (µM) Reference Inhibitor IC50 (µM) Reference
Benzimidazole-Pyrrole Hybrid 2 AChE19.44 ± 0.60Galantamine19.34 ± 0.62[5]
Benzimidazole-Pyrrole Hybrid 4 AChEPotentGalantamine19.34 ± 0.62[5]
Benzimidazole-Pyrrole Hybrid 10 BuChE21.57 ± 0.61Galantamine21.45 ± 0.21[5]
Pyrrole-hydrazide vh0 AChE62% inhibition at 10 µMSelegiline-[4]
Pyrrole-hydrazide vh0 MAO-B30% inhibition at 1 µMSelegilinePotent[4]
Anticancer Applications: Kinase and LDH-A Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] Pyrrole indolin-2-one derivatives, such as Sunitinib, are well-known multi-targeted kinase inhibitors.[3] Additionally, Lactate Dehydrogenase A (LDH-A), an enzyme upregulated in cancer cells to support their high glycolytic rate, has emerged as a metabolic target.[7]

Compound Target Enzyme(s) Activity Reference Inhibitor Activity Reference
Pyrrole indolin-2-one 10 VEGFR-2, PDGFRβ, c-KitMore potent against VEGFR-2 & c-KitSunitinibSimilar against PDGFRβ[3]
Pyrrole indolin-2-one 6 Src, VEGFR-2, PDGFRβStronger Src inhibitionSemaxanib-[3]
Pyrrol-2-yl ethanone PM2 LDH-AInhibits enzyme and cancer cell proliferation--[7]
Antimicrobial Targets: Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR)

The rise of drug-resistant bacteria necessitates the development of new antimicrobials. Pyrrole derivatives have been synthesized and evaluated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), two enzymes essential for bacterial survival.[8][9]

Compound Class Target Enzymes Activity Noted Reference
Pyrrolyl-benzohydrazides (3a-j )Enoyl ACP Reductase & DHFRDual inhibition observed[8]
Dimethyl-pyrrolyl-benzohydrazides (5a-j )Enoyl ACP Reductase & DHFRSignificant antibacterial and antitubercular properties[8][9]

Methodologies for In Vitro Evaluation

The credibility of comparative data hinges on robust and standardized experimental protocols. The following section details common in vitro assays used to evaluate the inhibitory potential of the 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

This guide provides essential safety and logistical information for the proper disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. As researchers and drug development professionals, our commitment to safety extends beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the responsible management of all chemical waste. This document offers a procedural, step-by-step framework to ensure that this compound is handled and disposed of in a manner that protects laboratory personnel, the community, and the environment.

It is imperative that you always consult with your institution's Environmental Health and Safety (EHS) department before handling and disposing of this or any chemical waste, as local regulations and facility capabilities are the ultimate authority.[1]

Inferred Hazard Profile and Risk Assessment

The chemical structure of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone suggests several potential hazards that must be managed during the disposal process. Pyrrole, the parent heterocycle, is known to be a flammable liquid that is toxic if swallowed and harmful if inhaled.[2][3] Ketones, while varying in hazard, can be flammable and act as irritants.[4] Structurally similar pyrrole derivatives are documented as causing severe skin and eye irritation or damage.[5]

Based on this analysis, all materials contaminated with 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone must be treated as hazardous chemical waste .[6][7]

Table 1: Inferred Hazard Profile and Recommended Safety Precautions

Property/Hazard Inferred Risk Based on Structural Analogs Recommended Handling and PPE
Physical State Likely a solid or liquid at room temperature.Handle in a well-ventilated area or chemical fume hood.[8]
Flammability Potential for flammability, similar to pyrrole and other ketones.[9][10]Keep away from heat, sparks, and open flames. Store in a cool, dry place.[10]
Toxicity Potential for acute oral toxicity and harm if inhaled.[2][11]Avoid breathing dust, vapors, or mists. Do not ingest.[11][12]
Skin/Eye Irritation High potential to cause skin and serious eye irritation or damage.[5][8]Wear safety glasses with side-shields or goggles, and chemically resistant gloves (e.g., nitrile rubber).[8][12]
Environmental Hazard Should be considered harmful to aquatic life. Do not let product enter drains.[2][12]Prevent release to the environment. All waste must be collected for proper disposal.[5]

Core Principles of Disposal

The disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone is governed by the same regulations that apply to all hazardous chemical waste, most notably the Resource Conservation and Recovery Act (RCRA) in the United States.[13][14] This "cradle-to-grave" responsibility requires that the waste is managed safely from its point of generation to its final disposal.[14]

  • Prohibition of Sewer and Trash Disposal: Under no circumstances should this compound or its containers be disposed of down the sink or in the general trash.[7] This practice can lead to environmental contamination and potentially violent chemical reactions in the drainage system.

  • Waste Segregation is Critical: Do not mix 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone waste with other waste streams unless explicitly permitted by your EHS department.[15] Incompatible chemicals can react, leading to fires, explosions, or the generation of toxic gases.[16]

  • Minimize Waste Generation: Employ experimental designs and techniques that minimize the amount of waste generated.[6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely collect, store, and dispose of waste containing 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[12]

  • Body Protection: A standard laboratory coat.[12]

Step 2: Waste Collection and Segregation

All items that have come into contact with 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone must be considered hazardous waste. This includes:

  • Unused or excess chemical.

  • Solutions containing the compound.

  • Contaminated solids (e.g., filter paper, silica gel, absorbent pads from spill cleanups).

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

Collect this waste at the point of generation in a designated container.

Step 3: Containerization and Labeling

Proper containerization and labeling are crucial for safety and regulatory compliance.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. The original product container is often a good choice. The container must be in good condition, free from cracks or external residue.

  • Labeling: The waste container must be clearly labeled.[15] Affix a hazardous waste tag provided by your institution's EHS department as soon as you begin collecting waste. The label must include:

    • The words "Hazardous Waste" .[6]

    • The full chemical name: "1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone" . List all other components of the waste mixture as well.

    • An indication of the hazards (e.g., "Flammable," "Toxic," "Irritant").

    • The date accumulation started.[13]

Step 4: Temporary On-Site Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6] This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and sources of ignition.

  • Segregated from incompatible materials.

Keep the waste container closed at all times except when adding waste.[6]

Step 5: Final Disposal via EHS

Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[17] They will arrange for a licensed hazardous waste contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][13] The most common disposal method for this type of organic waste is high-temperature incineration.[18]

Spill and Decontamination Procedures

Spill Cleanup: In the event of a small spill, alert colleagues in the area. While wearing appropriate PPE, contain the spill and clean it up using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).[12] Avoid creating dust if the material is solid.[12] Collect all cleanup materials into a sealed container and dispose of it as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.

Empty Container Decontamination: An empty container that held 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone must still be treated as hazardous waste.[16] To render it non-hazardous for disposal as regular trash, it must be triple-rinsed.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Crucially, collect all three portions of the rinsate as hazardous waste.

  • After triple-rinsing, deface or remove the original label and allow the container to air dry in a fume hood before disposal in the appropriate glass or plastic recycling bin.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone.

G Disposal Workflow for 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_ancillary Ancillary Procedures start Generation of Waste (Unused chemical, contaminated labware, solutions) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Compatible Waste Container ppe->collect Segregate Waste label_container Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Date collect->label_container store Store in Satellite Accumulation Area (Keep Closed) label_container->store contact_ehs Container Full? Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal EHS Arranges Transport spill Spill Occurs spill_cleanup Clean with Absorbent Material spill->spill_cleanup spill_dispose Dispose of Cleanup Debris as Hazardous Waste spill_cleanup->spill_dispose spill_dispose->collect empty_container Empty Product Container triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect

Caption: Decision workflow for handling and disposal of 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone waste.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • BenchChem. (2025). Proper Disposal of Pyrrolo[3,2-b]pyrrole: A Guide for Laboratory Professionals.
  • RiskAssess. (n.d.). Disposal of chemical wastes.
  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved March 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 25, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 19). Pyrrole Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, December 10). 5-Hydroxy-1-methyl-1H-pyrazole Safety Data Sheet.
  • Fisher Scientific. (2023, August 25). 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone Safety Data Sheet.
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Handling

Personal protective equipment for handling 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

Comprehensive Safety & Handling Guide: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone As drug development accelerates, the pyrrole scaffold remains a privileged structure in medicinal chemistry. Specifically, 1-(1,5-dimethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone

As drug development accelerates, the pyrrole scaffold remains a privileged structure in medicinal chemistry. Specifically, 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone (a substituted acetylpyrrole) is frequently utilized as a critical building block for kinase inhibitors and anti-inflammatory agents. While highly valuable, its physicochemical properties—combining the lipophilicity of a methylated pyrrole with the reactivity of an acetyl group—demand rigorous operational safety protocols.

This guide provides a self-validating system for the safe handling, transfer, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. The risks associated with 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone extend beyond basic toxicity; they are deeply tied to its structure and how it interacts with standard laboratory environments.

  • Lipophilicity & Dermal Penetration: The two methyl groups on the pyrrole ring significantly increase the compound's partition coefficient (LogP). If dissolved in organic carrier solvents (e.g., DMSO, DMF, or dichloromethane), dermal absorption is highly accelerated, risking systemic exposure.

  • Ketone Reactivity: The acetyl group acts as a mild electrophile and can cause irritation to mucous membranes and ocular tissues, a hazard profile consistent with related acetophenones[1].

  • Aerosolization Risk: While solid at room temperature, the crystalline powder is prone to static cling. Dust generation during weighing or sublimation under vacuum poses a severe inhalation hazard.

Table 1: Physicochemical Properties & Hazard Implications

PropertyValue/EstimateOperational Hazard Implication
Molecular Weight 137.18 g/mol Small molecule; easily aerosolized if milled, crushed, or exposed to air currents.
Physical State Solid (Crystalline)High risk of static dispersion and particulate inhalation during the weighing process.
Solvent Solubility High in DMSO, DCM, DMFCarrier solvents can rapidly transport the compound through standard 4-mil nitrile gloves.
LogP (Estimated) ~1.5 - 2.0Lipophilic nature increases the rate of dermal absorption and systemic bioavailability.

Personal Protective Equipment (PPE) Specifications

In accordance with OSHA 29 CFR 1910.132[2] and the American Chemical Society's hazard evaluation guidelines[3], handling 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone requires a tiered PPE approach based on the scale of operation and the presence of carrier solvents.

Table 2: PPE Specifications and Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Nitrile (inner, 4 mil) + Neoprene (outer, 8 mil).Nitrile provides baseline particulate protection. Neoprene prevents breakthrough from carrier solvents (e.g., DCM) that accelerate dermal absorption of the lipophilic pyrrole.
Eye Protection ANSI Z87.1 Safety Goggles (Indirect Vented).Prevents ocular exposure to fine crystalline dust during weighing and protects against solvent splashing during dissolution.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent).Mitigates fire risk if the compound is handled near reactive reagents (e.g., sodium hydride) or flammable solvents during synthesis.
Respiratory Fume Hood (face velocity 80-100 fpm) or PAPR.Captures aerosolized particulates. The primary control must always be the engineering control (fume hood) rather than relying solely on PPE.

Operational Workflow: Step-by-Step Handling

To prevent exposure, the handling of this compound must follow a strict, self-validating workflow. The following protocol is designed for preparative-scale (>1g) transfer and dissolution.

Protocol: Preparative-Scale Transfer and Dissolution

  • Preparation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Clear the deck of incompatible oxidizers.

  • Static Mitigation: Discharge static electricity from your gloves using a grounding bar. Place an anti-static weighing boat on the analytical balance. Causality Note: Standard plastic boats hold static charges that repel the fine pyrrole powder, causing it to eject into the air.

  • Weighing: Using a grounded stainless-steel spatula, carefully transfer the crystalline powder. Close the balance draft shield immediately between scoops to prevent ambient air currents from aerosolizing the powder.

  • Transfer: Move the closed weighing boat to the reaction vessel inside the fume hood. Use a wide-neck powder funnel to prevent neck-adhesion and bottlenecking.

  • Dissolution: Slowly add the carrier solvent (e.g., DCM or DMF), washing down the sides of the funnel. Causality Note: Do not add solvent rapidly. The rapid displacement of air from the flask can eject dry particulates directly into the user's breathing zone.

  • Decontamination: Rinse the spatula and funnel with isopropanol directly into the reaction vessel. Wipe the balance area with a damp isopropanol wipe.

HandlingWorkflow Start Risk Assessment 1-(1,5-dimethyl-1H-pyrrol-3-yl)ethanone Scale Determine Scale of Operation Start->Scale Small Analytical Scale (< 1g) Scale->Small < 1g Large Preparative Scale (> 1g) Scale->Large > 1g PPE_Small Standard PPE: Nitrile Gloves, Safety Glasses, Lab Coat, Fume Hood Small->PPE_Small PPE_Large Enhanced PPE: Double Gloves (Nitrile/Neoprene), Face Shield, Sash lowered Large->PPE_Large Execute Execute Transfer/Reaction PPE_Small->Execute PPE_Large->Execute Decon Decontaminate & Dispose Execute->Decon

Decision tree for scaling operational handling and selecting appropriate PPE.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal contact.

Protocol: Spill Response & Neutralization

  • Assessment: Identify the scale of the spill. For spills >5g or involving highly toxic carrier solvents, evacuate the immediate area and allow the HVAC system to clear the air for 15 minutes.

  • Containment: For solid spills, do not dry-sweep . Dry sweeping aerosolizes the lipophilic powder, creating a severe inhalation hazard. Instead, gently cover the powder with universal absorbent pads.

  • Suppression: Dampen the pads with isopropanol to suppress dust generation and begin dissolution of the compound.

  • Collection: Carefully fold the pads inward (trapping the chemical inside) and place them into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality Note: Bleach oxidatively degrades the electron-rich pyrrole ring, ensuring complete chemical deactivation of any microscopic residue.

  • Disposal: Label the bag as "Hazardous Organic Waste - Pyrrole Derivative" and transfer it to the facility's central accumulation area.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Ventilate Area Assess->Evacuate Isolate Isolate Spill (Absorbent Pads) Evacuate->Isolate Clean Neutralize & Wipe (Isopropanol / Bleach) Isolate->Clean Waste Dispose as Hazardous Waste Clean->Waste

Step-by-step spill response and decontamination pathway for pyrrole derivatives.

References

  • American Chemical Society. "Identifying and Evaluating Hazards in Research Laboratories." ACS Publications.[Link]

  • Occupational Safety and Health Administration. "1910.132 - Personal Protective Equipment General Requirements." OSHA.[Link]

  • National Center for Biotechnology Information. "Acetophenone - PubChem Compound Summary." PubChem.[Link]

Sources

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